Product packaging for Nitenpyram(Cat. No.:CAS No. 120738-89-8)

Nitenpyram

Cat. No.: B044516
CAS No.: 120738-89-8
M. Wt: 270.71 g/mol
InChI Key: CFRPSFYHXJZSBI-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitenpyram is a potent and selective neonicotinoid insecticide that serves as a critical research tool in agricultural science and entomology. Its primary research value lies in its mechanism of action as a nicotinic acetylcholine receptor (nAChR) agonist in the central nervous system of insects. This compound competes with acetylcholine for binding postsynaptic receptors, leading to receptor channel activation, depolarization, and eventual paralysis and death of the insect. This specific targeting of insect nAChRs makes it an excellent compound for studying insect neurobiology, receptor function, and the molecular basis of insecticide resistance. Researchers utilize this compound to investigate cross-resistance patterns within the neonicotinoid class and to develop strategies for integrated pest management (IPM) programs. Its systemic properties and high water solubility allow for studies on plant uptake and translocation, providing insights into its efficacy against sap-feeding pests such as aphids, whiteflies, and leafhoppers. This product is presented as a high-purity analytical standard or material for laboratory research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClN4O2 B044516 Nitenpyram CAS No. 120738-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CFRPSFYHXJZSBI-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041080
Record name (E)-Nitenpyram
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Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Flash Point

>70.00 °C (>158.00 def F)
Record name Nitenpyram
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Solubility

In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C)
Record name Nitenpyram
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Density

1.40 at 26 °C
Record name Nitenpyram
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Vapor Pressure

1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg)
Record name Nitenpyram
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Color/Form

Pale yellow crystals

CAS No.

150824-47-8, 120738-89-8
Record name Nitenpyram
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Record name 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro-
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Melting Point

82 °C
Record name Nitenpyram
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Molecular Mechanisms of Action and Target Interactions

Detailed Agonistic Action at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nitenpyram (B241) functions as an agonist at insect nicotinic acetylcholine receptors (nAChRs) wikipedia.orgdrugbank.comrayfull.comannualreviews.orgresearchgate.netnih.govirac-online.org. This means it mimics the action of acetylcholine (ACh), the natural excitatory neurotransmitter in the insect central nervous system (CNS) wikipedia.orgmdpi.comirac-online.org. The compound binds irreversibly to these receptors, leading to a continuous overstimulation of the postsynaptic membrane of neurons wikipedia.orgrayfull.comexplorationpub.com. This sustained activation disrupts the normal flow of ions, ultimately causing a cessation of neural signaling, which culminates in paralysis and death of the insect wikipedia.orgrayfull.comhb-p.comawiner.com. The Insecticide Resistance Action Committee (IRAC) classifies this compound under Mode of Action group 4, specifically as a "Nicotinic acetylcholine receptor (nAChR) competitive modulator," within the "Neonicotinoids (4A)" chemical class irac-online.org.

A hallmark of this compound's insecticidal profile is its high selectivity for insect nAChRs over mammalian receptors wikipedia.orgrayfull.comexplorationpub.comnih.govresearchgate.netncats.ionih.govresearchgate.netresearchgate.net. This differential binding affinity is crucial for its effectiveness as a targeted insecticide while exhibiting relatively lower toxicity to non-target organisms, including mammals explorationpub.comncats.ionih.govresearchgate.net. Research indicates that this compound is approximately 3500 times more selective for insect alpha-4beta-2 nicotinic receptors than for vertebrate receptors nih.gov.

The molecular basis for this specificity is thought to involve structural differences in the nAChR binding sites across species. Neonicotinoids like this compound, possessing a negatively charged nitro group, are proposed to interact with a unique cationic subsite within the insect nAChR ncats.ionih.govresearchgate.nettandfonline.com. This contrasts with mammalian nAChRs, where ionized nicotine (B1678760) typically binds to an anionic subsite ncats.ionih.govresearchgate.net. Studies on housefly head homogenates have reported an IC50 (half maximal inhibitory concentration) of 2 nM for housefly neuronal-type nAChRs caymanchem.com, and a broader IC50 of 14 nM for insect nAChRs in general medchemexpress.com. Furthermore, modifications to the chemical configuration of this compound's reactive group, such as transitioning from a cis (E) to a trans (Z) configuration, have demonstrated the potential to substantially increase its affinity for insect nAChRs, paving the way for more precisely targeted pest control strategies wikipedia.org.

Table 1: this compound Binding Affinity and Selectivity

Target ReceptorIC50 (nM) / Selectivity RatioNotesSource
Housefly neuronal-type nAChRs2 nMFor housefly head homogenates caymanchem.com
Insect nAChRs (general)14 nMAgonist activity medchemexpress.com
Insect alpha-4beta-2 nAChRs vs. Vertebrate receptors3500x more selectiveHigher selectivity for insect receptors nih.gov

This compound's primary mode of action involves disrupting cholinergic neurotransmission within the insect central nervous system (CNS) wikipedia.orgdrugbank.comrayfull.comresearchgate.nethb-p.comlortsmith.com. By binding to synaptic receptors, this compound induces a nerve-blocking effect that results in continuous stimulation of the postsynaptic neurons wikipedia.orghb-p.comawiner.com. This persistent activation prevents the normal transmission of nerve impulses, leading to a cascade of neurophysiological disturbances that ultimately result in paralysis and death wikipedia.orgrayfull.comhb-p.comawiner.com. In studies involving isolated neurons from the American cockroach (Periplaneta americana), this compound, as an open-chain neonicotinoid, demonstrated high efficacy as an agonist, producing 60-100% of the maximum inward current typically elicited by acetylcholine. This strong agonistic action is linked to the observed depressive and paralytic responses in insects researchgate.netnih.gov.

The comparative analysis of this compound's binding across species highlights its selective toxicity. As noted, this compound exhibits a significantly lower affinity for mammalian nAChRs compared to insect nAChRs wikipedia.orgmdpi.comexplorationpub.comnih.govncats.ionih.govresearchgate.netresearchgate.net. This fundamental difference in receptor interaction provides a mechanistic basis for the compound's safety profile in non-target organisms ncats.ionih.govresearchgate.net.

While this compound acts as a potent agonist on insect nAChRs, its activity on mammalian neuronal nAChRs is considerably weaker. It is generally considered a poor activator or partial agonist on mammalian subtypes such as the α7 and α4β2 receptors mdpi.commdpi.com. For instance, investigations on chicken α7 receptors have shown that this compound induces rapid but desensitized currents, indicating a partial agonistic effect mdpi.com. Conversely, on α4β2 receptors, this compound has been reported to be inactive as an agonist mdpi.com. The reduced activity on mammalian α4β2 receptors is partly attributed to the absence of specific basic residues in loop D of the β2 subunit, suggesting that particular insect-selective residues are critical for conferring sensitivity to neonicotinoids mdpi.com. This pronounced selectivity in binding contributes substantially to this compound's utility as an insecticide with reduced risk to vertebrates explorationpub.comresearchgate.netncats.ionih.govresearchgate.net.

Table 2: Comparative this compound Activity on nAChRs Across Species

Receptor TypeOrganismAgonistic ActionNotesSource
Insect nAChRsInsects (general)Potent agonistIrreversible binding, blocks neural signaling wikipedia.orgrayfull.comresearchgate.netnih.govirac-online.orgexplorationpub.com
Alpha-4beta-2 nAChRsInsectHighly selective binding3500x more selective than vertebrate receptors nih.gov
Neuronal-type nAChRsHouseflyAgonist (IC50 = 2 nM)High affinity caymanchem.com
α7 nAChRsChicken (mammalian model)Partial agonistInduces rapid, desensitized currents mdpi.commdpi.com
α4β2 nAChRsMammalianInactive as agonistWeak action attributed to structural differences mdpi.com

Neurophysiological and Cellular Effects in Target Organisms

The agonistic action of this compound on insect nAChRs leads to distinct neurophysiological and cellular consequences in target organisms.

The continuous stimulation of insect nAChRs by this compound results in a state of hyperexcitability, which rapidly progresses to paralysis and ultimately leads to mortality in affected insects wikipedia.orgrayfull.comexplorationpub.comhb-p.comawiner.comlortsmith.commsdvetmanual.com. The onset of these effects is notably rapid. For instance, studies have shown that adult fleas on treated animals begin to die within 30 minutes of this compound administration, with some reports indicating 100% flea mortality within 3-4 hours awiner.comnih.govncats.iomsdvetmanual.com. This compound has been demonstrated to induce mortality in brown planthopper (Nilaparvata lugens) larvae at concentrations as low as 0.5 ppm caymanchem.com. Its broad insecticidal spectrum makes it effective against a wide range of sucking insects, including aphids, thrips, leafhoppers, and whiteflies rayfull.comexplorationpub.comhb-p.comawiner.com.

Beyond its lethal effects, this compound has also been the subject of investigations concerning its sublethal neurophysiological disturbances in insects. While primarily known for inducing mortality, exposure to sublethal concentrations of neonicotinoids, including this compound, can lead to various physiological and behavioral alterations in both target and non-target organisms nih.govfrontiersin.org.

For example, research on Drosophila melanogaster has indicated that even short-term exposure to this compound can impact reproductive processes, developmental stages, and metabolic gene expression profiles nih.gov. Although this compound's effect on the fourth instar and pupation stages of the beneficial arthropod Coccinella septempunctata was observed to be minimal at sublethal concentrations compared to other neonicotinoids, the broader implications for non-target beneficial insects remain an area of ongoing research researchgate.net. Furthermore, studies suggest that prolonged exposure to low concentrations of this compound across multiple generations can contribute to increased reproduction and the development of insecticide resistance in pests such as Nilaparvata lugens, illustrating a phenomenon known as hormesis frontiersin.org. This compound has also been shown to induce significant changes in the composition and abundance of specific gut microbiotas in Drosophila melanogaster, which are implicated in metabolic homeostasis and immune functions researchgate.net.

Advanced Synthetic Methodologies and Derivatization Research

Multi-Stage Synthesis Pathways and Precursor Chemistry

Nitenpyram (B241) is typically synthesized through a multi-stage reaction process, with 2-chloro-5-chloromethylpyridine (CCMP) serving as a key precursor. This precursor is also fundamental in the synthesis of other neonicotinoids, such as imidacloprid (B1192907). wikipedia.org

A common multi-step synthetic route for this compound involves the following reactions:

N-Alkylation: The initial step involves the reaction of 2-chloro-5-chloromethylpyridine with ethylamine. This reaction, often conducted at the phase boundary, yields N-ethyl-2-chloro-5-pyridylmethyl amine. wikipedia.org Some improved methods utilize phase-transfer catalysis with water as a solvent to enhance the efficiency of this N-alkylation. fishersci.ca

Condensation: The N-ethyl-2-chloro-5-pyridylmethyl amine intermediate then undergoes a condensation reaction. This step typically involves the addition of trichloronitromethane (also known as Chloropicrin) or 1,1,1-trichloro-2-nitroethane (B8506083) in organic solvents like dichloromethane. This reaction forms an intermediate containing a nitroethylene (B32686) group. wikipedia.orgfishersci.ca Alternative approaches mention the generation of a 1,1-dichloro-2-nitroethylene intermediate. americanelements.com

Methylamination: In the final stage, methylamine (B109427) is introduced to react with the nitroethylene-containing intermediate. This reaction replaces a chloride group on the pharmacophore, ultimately yielding this compound as the final product. wikipedia.orgamericanelements.com

Exploration of Novel Derivatization Strategies for Enhanced Properties

As a first-generation neonicotinoid, this compound has been a subject of extensive derivatization research. These efforts aim to modify its original structure to achieve enhanced insecticidal effectiveness, improved specificity, and better environmental profiles. wikipedia.orgherts.ac.uk

Modification of Pharmacophore for Improved Specificity or Efficacy

The nitroamine pharmacophore of this compound is recognized as the primary site for its interaction with the insect nAChR. wikipedia.org Research into pharmacophore modification focuses on subtle structural changes that can significantly impact the compound's binding affinity and biological activity.

One notable derivatization strategy involves altering the configuration of the reactive group/pharmacophore from its original cis (E) to a trans (Z) configuration. This modification has been shown to substantially increase this compound's affinity for the insect nACh receptor, which can lead to more targeted and environmentally favorable pest control. wikipedia.org

Further research includes designing novel neonicotinoid analogs by modifying the core pharmacophore. For example, studies have explored structures where the imidacloprid pharmacophore is conjugated to 1,3,5-hexahydrotriazine with a nitroimine group. The introduction of a heterocyclic methyl group at the 5-position in such analogs has demonstrated increased insecticidal activities. fishersci.se

Investigation of Structural Analogs and Their Biological Activities

Extensive research has been conducted on developing this compound structural analogs to investigate their biological activities and improve insecticidal properties. These studies often involve systematic modifications to the this compound scaffold and subsequent evaluation of their efficacy and structure-activity relationships (SARs).

Analogs with Flexible Ester Arms: A series of this compound analogs incorporating an ω-hydroxyalkyl ester arm anchored on the tetrahydropyrimidine (B8763341) ring have been synthesized. The primary objective of these modifications was to enhance the hydrogen-bonding interactions with the insect nAChR. Preliminary bioassays indicated that these newly designed analogs exhibited good insecticidal activity against key agricultural pests such as Nilaparvata lugens (brown planthopper) and Myzus persicae (peach aphid). fishersci.sefishersci.at

Detailed research findings for selected analogs are presented in the table below:

AnalogPest SpeciesMortality at 4 mg/L (%)LC50 (mg/L)Key Structural FeatureReference
4dNilaparvata lugens≥950.170Flexible ester arm anchored on tetrahydropyrimidine ring fishersci.se
6aNilaparvata lugens≥950.154Flexible ester arm anchored on tetrahydropyrimidine ring fishersci.se
4cNilaparvata lugens100 (at 20 mg/L)N/AFlexible ester arm anchored on tetrahydropyrimidine ring fishersci.se
4dMyzus persicae≥950.170Flexible ester arm anchored on tetrahydropyrimidine ring fishersci.se
6aMyzus persicae≥950.154Flexible ester arm anchored on tetrahydropyrimidine ring fishersci.se
4cMyzus persicae100 (at 20 mg/L)N/AFlexible ester arm anchored on tetrahydropyrimidine ring fishersci.se

Analogs with Tetrahydropyridone-Fixed Cis-Configuration: Another derivatization strategy involved the synthesis of cis-Nitenpyram analogs containing a tetrahydropyridone ring. These compounds were designed to fix the cis-configuration of the nitro group. Preliminary bioassays demonstrated that most of these designed analogs exhibited good insecticidal activity at 100 mg/L against Myzus persicae, Aphis medicaginis, and Nilaparvata lugens. Specifically, analogue 3n showed the best in vitro activity among this series. nih.gov Molecular docking simulations were instrumental in elucidating the SARs, indicating that different substituents on the phenyl group led to variations in binding affinities to the insect nAChR. nih.gov

Analogs with Dihydropyridine (B1217469) Moieties: Researchers have also synthesized novel neonicotinoid analogs incorporating dihydropyridine structures. These compounds were evaluated for both insecticidal and antibacterial activities. The results showed that these analogs possessed insecticidal activity against N. lugens and some exhibited promising antibacterial properties against Pseudomonas solanacearum. uni.lu

The insecticidal activities of selected dihydropyridine analogs against Nilaparvata lugens at 500 mg/L are summarized below:

CompoundR1 (Benzyl/Substituted Benzyl)R2 (H)Het (6-chloro-pyridin-3-yl)Mortality Rate (%) at 500 mg/LReference
3aBenzylH6-chloro-pyridin-3-yl91.2 uni.lu
3c4-methylbenzylH6-chloro-pyridin-3-yl92.0 uni.lu
3e4-oxethylH6-chloro-pyridin-3-yl90.3 uni.lu

These mortality rates were slightly lower than those observed for this compound and Pymetrozine (B1663596) (both 100% at the same concentration) in comparative studies. uni.lu

Modifications at the 7-Position: Studies investigating modifications at the 7-position of this compound analogs have shown varying insecticidal activities against Pea aphids. The order of decreasing activity was observed as methyl > ethyl > n-butyl > phenyl > n-propyl > iso-propyl. Notably, the introduction of a methyl group at the 7-position not only increased insecticidal activity against pea aphids but also demonstrated higher efficacy than imidacloprid against imidacloprid-resistant brown planthopper. fishersci.se

Molecular docking studies and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed in derivatization research to predict and understand the binding modes of this compound analogs with insect nAChRs, thereby guiding the design of new structures with enhanced properties and reduced environmental impact. herts.ac.ukfishersci.sefishersci.atnih.gov

Metabolism and Biotransformation Studies

Excretion Pathways and Elimination Kinetics

Nitenpyram (B241) exhibits rapid and extensive absorption, followed by efficient elimination from the body, primarily through urinary excretion.

Elimination Kinetics

The elimination of this compound is characterized by relatively short half-lives, indicating its rapid clearance from the systemic circulation.

Table 1: this compound Elimination Half-lives in Mammals

SpeciesElimination Half-life (Approximate)Source
Dogs3-4 hours noahcompendium.co.ukauravet.commedchemexpress.commedchemexpress.comnih.gov
Cats7.5-8 hours wikipedia.orgdrugs.comauravet.commedchemexpress.commedchemexpress.comnih.gov
Mice(46% recovered in urine within 24h) plos.org

Excretion Pathways

This compound and its metabolites are predominantly excreted via the urinary route. It is primarily eliminated as conjugated metabolites in the urine nih.govpharmacompass.com. More than 90% of the administered dose is typically eliminated in the urine within 24 hours in dogs and within 48 hours in cats, largely as the unchanged molecule noahcompendium.co.ukdrugs.comauravet.com. Total excretion is generally complete within 48 hours of dosing in both species medchemexpress.commedchemexpress.comnih.gov. While urine is the primary excretion pathway, a small percentage of the dose is excreted in feces: approximately 3% in dogs and 5% in cats nih.govpharmacompass.com. In mice, around 46% of the this compound dose has been recovered in urine within 24 hours plos.org.

Table 2: this compound Excretion Pathways in Mammals

SpeciesPrimary Excretion RoutePercentage in Urine (within 24-48h)Percentage in FecesSource
DogsUrine (conjugated metabolites, largely unchanged)>90% (within 24 hours)~3% noahcompendium.co.ukdrugs.comauravet.comnih.govpharmacompass.com
CatsUrine (conjugated metabolites, largely unchanged)>90% (within 48 hours)~5% noahcompendium.co.ukdrugs.comauravet.comnih.govpharmacompass.com
MiceUrine46% (within 24 hours)Not specified plos.org

Insecticide Resistance: Mechanisms, Evolution, and Management Strategies

Prevalence and Geographic Distribution of Nitenpyram (B241) Resistance

This compound resistance has been reported in several key agricultural pests across various geographic regions, particularly in Asia, where intensive agriculture and high pest pressure contribute to its widespread use. The brown planthopper (Nilaparvata lugens, BPH), a highly destructive rice pest, has shown significant levels of resistance to this compound. In China, for instance, field populations of N. lugens developed low to moderate levels of resistance to this compound and cycloxaprid (B8382766) due to their excessive use in rice fields. Between 2011 and 2012, this compound resistance in N. lugens showed a notable increase, with six out of nine monitored field populations exhibiting higher resistance ratios in 2012 compared to 2011. wikipedia.orgresearchgate.netresearchgate.net

Cross-resistance is a common phenomenon, where resistance to one insecticide confers resistance to others, often due to similar chemical structures or shared resistance mechanisms. This compound-resistant strains of N. lugens have exhibited cross-resistance to other neonicotinoids, including imidacloprid (B1192907), thiamethoxam (B1682794), clothianidin, dinotefuran (B1670701), and sulfoxaflor (B1682526). mdpi.comresearchgate.net

The whitefly (Bemisia tabaci) and the cotton aphid (Aphis gossypii) have also demonstrated resistance to this compound. wikipedia.orgresearchgate.netnih.gov While some populations of the small brown planthopper (Laodelphax striatellus) in Shandong Province, China, remained sensitive to this compound, others have developed resistance to different neonicotinoids, highlighting regional variations in resistance development. mdpi.com

The following table summarizes reported resistance ratios of this compound in certain insect populations:

Insect SpeciesLocation/StrainYearResistance Ratio (RR)Reference
Nilaparvata lugensAcetamiprid-resistant strain (AC-R)202221.4-fold (cross-resistance) mdpi.com
Nilaparvata lugensLaboratory-selected resistant strain (NR)-164.18-fold researchgate.net
Nilaparvata lugensField populations (range)20121.4 to 3.7-fold researchgate.net
Drosophila melanogasterDα1 mutant-2.7–3.7-fold plos.org
Bemisia tabaciThiamethoxam-resistant strain-Low level (cross-resistance) nih.gov

Molecular Mechanisms of Resistance Development

Insecticide resistance primarily arises through two major molecular mechanisms: target-site insensitivity and enhanced metabolic detoxification. entomol.orgjustagriculture.in

This compound, like other neonicotinoids, exerts its insecticidal effect by binding to and activating insect nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial components of the insect central nervous system. wikipedia.orgnih.govsdbonline.org Resistance can emerge when mutations occur in the genes encoding these receptor subunits, leading to a reduced affinity of the insecticide for its target site or altered receptor function.

Studies in Drosophila melanogaster have identified mutations in nAChR subunit genes, specifically Dalpha1 and Dbeta2, that confer resistance to this compound. plos.orgnih.govsdbonline.orgnih.gov These mutations can lead to resistance not only by affecting the binding affinity of neonicotinoids but also by interfering with subunit assembly or channel activation. nih.govsdbonline.org In Bemisia tabaci, dual mutations (A58T and R79E) in the BTβ1 gene of an nAChR subunit have been characterized, which confer resistance to multiple neonicotinoids. researchgate.net

Increased activity of detoxifying enzymes is a widespread and significant mechanism of this compound resistance. This enhancement can result from gene mutations or transcriptional upregulation of the genes encoding these enzymes. mdpi.comentomol.org The primary enzyme families involved in metabolic detoxification are Cytochrome P450 monooxygenases (P450s), Esterases (ESTs), and Glutathione (B108866) S-Transferases (GSTs). mdpi.comentomol.orgjustagriculture.inresearchgate.net

Cytochrome P450 monooxygenases (P450s) play a pivotal role in detoxifying insecticides and are frequently implicated in this compound resistance. mdpi.comentomol.org Overexpression of P450 genes and increased P450 activity are crucial for enhanced metabolic detoxification of neonicotinoids. mdpi.com

Several specific P450 genes have been linked to this compound resistance:

CYP6ER1 : This gene is widely associated with this compound resistance in Nilaparvata lugens. Its overexpression has also been connected to cross-resistance against other neonicotinoids such as imidacloprid, thiamethoxam, clothianidin, sulfoxaflor, cycloxaprid, and isoprocarb. mdpi.comresearchgate.netentomol.orgmdpi.comscilit.com

CYP6AY1 : Another important P450 gene, CYP6AY1, has been reported to contribute to this compound resistance in N. lugens. entomol.orgscilit.com

CYP4CE1 : This P450 gene is involved in this compound resistance in N. lugens. Research has identified two point mutations in the CYP4CE1 promoter region that contribute to its differential regulation between susceptible and this compound-resistant strains. entomol.orgdntb.gov.uapesticideresistance.org

Other P450 genes, including CYP4CE3, CYP417A4, CYP439A3, and CYP6FJ3, have been shown to be induced by this compound treatment in Sogatella furcifera, with their mRNA levels significantly upregulated in resistant generations. researchgate.net

Carboxylesterases (CCEs or ESTs) are a diverse group of enzymes involved in various metabolic processes, including the detoxification of xenobiotics like insecticides. researchgate.net Enhanced EST activity is a recognized mechanism contributing to insecticide resistance. mdpi.comjustagriculture.inresearchgate.netunimore.it

Increased EST activity has been observed in this compound-resistant strains of Nilaparvata lugens and Sogatella furcifera. mdpi.comentomol.orgjustagriculture.inresearchgate.netresearchgate.netresearchgate.net For instance, overexpression of specific carboxylesterase genes, such as NlCarE1 and NlCarE19, has been implicated in this compound resistance in N. lugens. mdpi.com

Glutathione S-transferases (GSTs) are detoxification enzymes that catalyze the conjugation of reduced glutathione to electrophilic compounds, rendering them more water-soluble and excretable. ufl.edu They are associated with insecticide resistance, particularly against organophosphates, organochlorines, and pyrethroids. mdpi.comentomol.orgunimore.itufl.eduacs.org

While often playing a role secondary to P450s and ESTs in this compound resistance, increased GST activity has been noted in some resistant insect populations. For example, a thiamethoxam-resistant strain of Bemisia tabaci showed low cross-resistance to this compound, and GSTs exhibited significantly higher activity in this resistant strain, with several GST genes (e.g., GST14) being overexpressed. nih.gov

Enhanced Metabolic Detoxification by Enzymes

ABC Transporters (e.g., ABCD3, ABCG3)

ATP-binding cassette (ABC) transporters play a crucial role in the detoxification process and are implicated in this compound resistance, particularly in the brown planthopper (Nilaparvata lugens). Studies have shown that ABC transporters are involved in the resistance of N. lugens to this compound and clothianidin. wikipedia.orgherts.ac.ukresearchgate.net In this compound-resistant strains of N. lugens, a significant increase in the expression of fourteen ABC genes has been observed, with ABCD3 and ABCG3 being highly overexpressed. wikipedia.orgherts.ac.ukuni.lu Specifically, NlABCG3 has been found to be significantly overexpressed in resistant N. lugens populations, and its silencing through RNA interference (RNAi) has been shown to increase susceptibility to this compound. researchgate.net Furthermore, the microRNA (miRNA) novel_268 is predicted to target the coding sequences (CDS) of both ABCD3 and ABCG3, suggesting a regulatory role in their expression and, consequently, in resistance. wikipedia.orgherts.ac.ukuni.lu Beyond Nilaparvata lugens, research in Drosophila melanogaster has indicated that the knockout of ABCB transporters, specifically mdr49, mdr50, and mdr65, can lead to increased susceptibility of the flies to this compound, highlighting the broader involvement of these transporters in insecticide detoxification across different insect species.

Table 1: Overexpression of ABC Transporters in this compound-Resistant Nilaparvata lugens

ABC TransporterOverexpression in this compound-Resistant N. lugensImpact of SilencingAssociated miRNA
ABCD3Highly overexpressed wikipedia.orgherts.ac.ukuni.luNot explicitly statednovel_268 wikipedia.orgherts.ac.ukuni.lu
ABCG3 (NlABCG3)Highly overexpressed wikipedia.orgherts.ac.ukresearchgate.netuni.luIncreased susceptibility to this compound researchgate.netnovel_268 wikipedia.orgherts.ac.ukuni.lu

Role of Odorant Binding Proteins (OBPs) in Resistance

Odorant Binding Proteins (OBPs), traditionally associated with olfaction, have also been linked to insecticide resistance, including resistance to this compound. In Nilaparvata lugens, OBP3 (NlOBP3) has been identified as being associated with resistance to both this compound and sulfoxaflor. Studies have demonstrated that NlOBP3 is overexpressed in this compound-resistant N. lugens strains. The silencing of NlOBP3 significantly increased the mortality of N. lugens when exposed to this compound, indicating its direct involvement in the resistance phenotype. Molecular docking analyses have further predicted the presence of multiple binding sites on NlOBP3 for this compound, suggesting that these proteins may sequester the insecticide, thereby preventing it from reaching its target site of action. This sequestration mechanism represents an additional facet of OBP involvement in insecticide resistance.

Table 2: Role of NlOBP3 in this compound Resistance in Nilaparvata lugens

OBPAssociation with this compound ResistanceExpression in Resistant StrainsImpact of SilencingProposed Mechanism
NlOBP3Associated with this compound and sulfoxaflor resistanceOverexpressedIncreased mortality to this compoundSequestration of insecticide

Genetic and Transcriptomic Basis of Resistance

The development of this compound resistance in insects, particularly in Nilaparvata lugens, is underpinned by complex genetic and transcriptomic alterations. These mechanisms encompass both target-site mutations and the upregulation of genes encoding detoxifying enzymes. herts.ac.uk The process of resistance development can also lead to a reduction in the biological fitness of resistant insect populations. At the molecular level, both transcriptional and post-transcriptional events are critical in mediating these resistance responses. wikipedia.org

Gene Expression Regulation in Resistant Strains

A primary mechanism of this compound resistance involves the altered regulation and overexpression of detoxification genes, particularly cytochrome P450 monooxygenases (P450s). In this compound-resistant Nilaparvata lugens strains, specific P450 genes such as CYP4CE1 and CYP6ER1 have been found to be significantly overexpressed compared to susceptible strains. Functional studies, including RNA interference (RNAi), have demonstrated that the suppression of CYP4CE1 expression leads to a notable reduction in this compound resistance. The transcription factor FoxO has been identified as a mediator of this compound resistance in N. lugens by regulating the expression of CYP4CE1. wikipedia.org Furthermore, other P450 genes, including NlCYP6ER1, NlCYP302A1, and NlCYP6AY1, are also upregulated in this compound-resistant N. lugens. Exposure to this compound itself can induce the upregulation of components of the MAPK signaling pathway, such as NlJNK and NlERK, which in turn influence the expression of these P450 genes.

Identification of Single Nucleotide Polymorphisms (SNPs) Associated with Resistance

Single Nucleotide Polymorphisms (SNPs) within gene regulatory regions contribute to the genetic basis of this compound resistance. In Nilaparvata lugens, SNPs have been frequently detected in the promoter region of the CYP4CE1 gene, specifically within six predicted FoxO response elements. wikipedia.org These SNPs were present in over 50% of this compound-resistant N. lugens individuals. wikipedia.org Two specific point mutations, -650T/G and -2205T/A, located at -648 bp and -2200 bp respectively, in the CYP4CE1 promoter, have been identified as major contributors to the enhanced regulation of CYP4CE1 expression by FoxO in resistant insects. wikipedia.org The frequency of these mutations was notably high, exceeding 69% in this compound-resistant N. lugens individuals, whereas they were found in less than 20% of susceptible insects. wikipedia.org This highlights the genetic basis for the differential expression of detoxification enzymes in resistant strains.

Table 3: Key SNPs in CYP4CE1 Promoter Associated with this compound Resistance in Nilaparvata lugens

SNP Location (relative to transcription start site)MutationFrequency in Resistant StrainsFrequency in Susceptible StrainsImpact on CYP4CE1 Expression
-648 bp (part of FoxO response element)-650T/G>69% wikipedia.org<20% wikipedia.orgEnhanced FoxO-mediated regulation wikipedia.org
-2200 bp (part of FoxO response element)-2205T/A>69% wikipedia.org<20% wikipedia.orgEnhanced FoxO-mediated regulation wikipedia.org

MicroRNA (miRNA) Involvement in Gene Regulation and Resistance

MicroRNAs (miRNAs) are crucial post-transcriptional regulators of gene expression and play a significant role in the development of insecticide resistance. wikipedia.orgresearchgate.net In Nilaparvata lugens, exposure to this compound has been shown to result in the differential expression of 72 miRNAs, with 29 being upregulated and 28 downregulated. wikipedia.orgherts.ac.uk Specific miRNAs, novel_85 and novel_191, have been predicted to target the detoxification enzyme genes CYP6ER1 and carboxylesterase 1 (CarE1), respectively. wikipedia.orgherts.ac.ukresearchgate.net These miRNAs are involved in downregulating the expression of their target genes. Experimental modulation of novel_85 and novel_191 expression, through the injection of miRNA inhibitors or mimics, significantly altered the susceptibility of N. lugens to this compound. This highlights their direct involvement in mediating this compound resistance. Furthermore, the novel_268 miRNA has been identified as targeting the coding sequences of ABCD3 and ABCG3, contributing to this compound resistance in N. lugens. wikipedia.orgherts.ac.ukresearchgate.netuni.lu The importance of miRNAs in this compound resistance is further underscored by findings that knockdown of key genes involved in the miRNA biogenesis pathway (Dicer1, Drosha, and Argonaute1) altered the abundance of CYP6ER1 and CarE1.

Table 4: MiRNAs Involved in this compound Resistance in Nilaparvata lugens

miRNATarget Gene(s)Impact on Target Gene ExpressionEffect on this compound Susceptibility
novel_85CYP6ER1DownregulationSignificantly altered
novel_191CarE1DownregulationSignificantly altered
novel_268ABCD3, ABCG3Downregulation wikipedia.orgherts.ac.ukresearchgate.netuni.luInvolved in resistance wikipedia.orgherts.ac.ukresearchgate.netuni.lu

Signaling Pathway Regulation (e.g., MAPK pathway) in Resistance

Signaling pathways play a critical role in regulating gene expression and contributing to insecticide resistance. The Mitogen-Activated Protein Kinase (MAPK) pathway has been identified as a key mediator of this compound resistance in Nilaparvata lugens. Research has shown that both the transcription and protein levels of NlJNK and NlERK, components of the MAPK pathway, are upregulated in this compound-resistant N. lugens strains. These changes can be induced by exposure to this compound. Crucially, the silencing of NlJNK and NlERK, or treatment with inhibitors of the MAPK pathway, significantly decreased the expression of P450 genes, including NlCYP6ER1, NlCYP302A1, and NlCYP6AY1, which are known to be associated with this compound resistance. Further investigation revealed that NlERK and NlJNK co-mediate transcription factors such as NlCREB and NlAP-1, which then regulate the expression of these P450 genes. Beyond Nilaparvata lugens, this compound has also been observed to disrupt brain metabolism via the intestinal MAPK pathway in the Asian honey bee, Apis cerana.

Table 5: MAPK Pathway Components and Their Role in this compound Resistance in Nilaparvata lugens

MAPK Pathway ComponentExpression in Resistant StrainsImpact of Silencing/InhibitionRegulated P450 Genes
NlJNKUpregulatedDecreased expression of NlCYP6ER1, NlCYP302A1, NlCYP6AY1NlCYP6ER1, NlCYP302A1, NlCYP6AY1
NlERKUpregulatedDecreased expression of NlCYP6ER1, NlCYP302A1, NlCYP6AY1NlCYP6ER1, NlCYP302A1, NlCYP6AY1

Ecological and Evolutionary Fitness Costs of Resistance

The development of insecticide resistance in pest populations is often accompanied by ecological and evolutionary fitness costs. These costs can manifest as reductions in survival, development, or reproduction in resistant individuals when the selective pressure of the insecticide is absent. Such fitness costs are crucial for resistance management, as they can contribute to the decline of resistant populations in the absence of insecticide application, potentially allowing for the re-establishment of susceptibility.

Research on the global pest whitefly, Bemisia tabaci, has revealed field-evolved resistance to this compound, which is associated with significant fitness costs. Studies investigating this compound resistance in whitefly populations collected from the field have demonstrated that resistant individuals exhibit longer developmental times, shorter adult lifespans, and reduced fecundity compared to susceptible populations. researchgate.netnih.govpesticideresistance.orgx-mol.netglobalauthorid.com For instance, the relative fitness costs for two resistant whitefly populations were calculated to be 0.69 and 0.56, respectively, based on their net productive rate (R0). researchgate.netnih.gov This indicates that resistance to this compound incurs a reproductive disadvantage in whiteflies, particularly impacting their reproductive capacity. researchgate.netnih.gov These observed fitness costs can be a valuable factor in designing sustainable pest control strategies, such as insecticide rotation. researchgate.net

Table 1: Fitness Costs Associated with this compound Resistance in Bemisia tabaci researchgate.netnih.gov

Population TypeDevelopmental Time (Relative to Susceptible)Adult Lifespan (Relative to Susceptible)Fecundity (Relative to Susceptible)Relative Fitness Cost (R0)
Resistant 1LongerShorterLower0.69
Resistant 2LongerShorterLower0.56

Resistance Management Strategies and Countermeasures

Effective insecticide resistance management (IRM) is paramount to preserving the utility of valuable insecticides like this compound and ensuring sustainable pest control. Strategies aim to prevent or delay the evolution of resistance and, where resistance has already emerged, to help regain susceptibility within pest populations. pesticidestewardship.orgcroplife.org.au

Rotation and Alternation with Different Insecticide Classes

A cornerstone of IRM is the strategic rotation and alternation of insecticides belonging to different Mode of Action (MoA) classes. This approach minimizes the selective pressure exerted by any single insecticide type, thereby slowing down the development of resistance. pesticidestewardship.orgcroplife.org.auarizona.eduirac-online.org By alternating compounds with distinct biochemical targets, pests are less likely to develop robust resistance mechanisms to multiple insecticides simultaneously. arizona.edu Insecticide applications are often organized into "spray windows" or "blocks," defined by crop development stages and pest biology, to ensure that successive generations of a pest are not exposed to insecticides from the same MoA group. irac-online.org The presence of fitness costs associated with this compound resistance, as observed in whiteflies, further supports the effectiveness of rotation or mixture strategies with insecticides having different modes of action. researchgate.net

Synergistic Effects with Plant Growth Regulators (e.g., Paclobutrazol)

Beyond traditional insecticide rotation, novel strategies involve combining insecticides with other compounds that can enhance their efficacy or overcome resistance. A notable example is the synergistic effect observed between this compound and the plant growth regulator Paclobutrazol (PZ) against the brown planthopper, Nilaparvata lugens. nih.govresearchgate.netnih.gov Nilaparvata lugens has developed high levels of resistance to many insecticides, including this compound, partly due to this compound's shorter persistence compared to other neonicotinoids. nih.govresearchgate.net

Studies have shown that exogenous application of Paclobutrazol significantly enhances the toxicity of this compound against brown planthoppers and prolongs its persistence. nih.govresearchgate.netnih.gov This synergistic effect is attributed to Paclobutrazol's ability to induce defense responses in rice plants. Specifically, Paclobutrazol has been found to increase the content of flavonoids and hydrogen peroxide (H2O2) in rice, as well as enhance the activity of polyphenol oxidase. nih.govresearchgate.netnih.gov These biochemical changes contribute to both constitutive and inducible defense mechanisms in the rice plant, making it more resilient to pest infestation and thereby improving the effectiveness of this compound. nih.govresearchgate.netnih.gov

Table 2: Enhanced Efficacy of this compound with Paclobutrazol Against Nilaparvata lugens nih.govnih.gov

Treatment GroupMortality (16 days after treatment)Persistence of Efficacy
This compound AloneLowerShorter
This compound + Paclobutrazol (150–300 mg/L)78.0–87.0%Significantly prolonged

Integration into IPM Programs for Sustainable Pest Control

This compound is considered a suitable component for Integrated Pest Management (IPM) programs, which emphasize a holistic approach to pest control by combining various methods to minimize economic, health, and environmental risks. wikipedia.orgresearchgate.netuvm.edu Its favorable toxicological profile, particularly its lower toxicity to non-target organisms, makes it compatible with biological control agents, a key element of IPM. wikipedia.orgresearchgate.net For instance, this compound has been found to have low toxicity to beneficial insects such as the egg parasitoid Trichogramma chilonis and predatory lady beetles like Coccinella septempunctata and Harmonia variegata. wikipedia.orgresearchgate.netnih.gov This selectivity allows for the judicious use of this compound within IPM frameworks, preserving natural enemy populations that contribute to pest suppression. researchgate.net The rapid knockdown effect of this compound also makes it a valuable tool for quick reduction of pest populations in specific IPM contexts, such as integrated flea management on pets. ucanr.edu

Monitoring and Surveillance of Resistance Development

Continuous monitoring and surveillance are critical for detecting and tracking the emergence and spread of insecticide resistance, including resistance to this compound. researchgate.netpesticideresistance.org Early detection allows for timely adjustments to pest management strategies, preventing widespread control failures. Field studies have documented the development of this compound resistance in various pest species. For example, in whitefly populations, field-evolved resistance to this compound has been observed to increase gradually over recent years. researchgate.netnih.gov

Similarly, monitoring efforts in cotton jassid (Amrasca devastans) populations in Pakistan have revealed substantial levels of resistance to this compound, with resistance ratios ranging from 32.95 to 136.47-fold compared to susceptible strains. researchgate.net Laboratory selections with this compound have demonstrated even more pronounced resistance development, such as a 22610-fold resistance in Oxycarenus hyalinipennis after continuous selection. researchgate.net Biochemical characterization of resistant populations often points to enhanced activities of detoxification enzymes, including alkaline phosphatases (ALP), acid phosphatases (ACP), acetylcholinesterase (AChE), glutathione S-transferase (GST), and esterase (EST), as contributing mechanisms to this compound resistance. researchgate.net These findings underscore the importance of ongoing surveillance to inform resistance management decisions, such as discontinuing the use of this compound in highly resistant populations and promoting rotational use of other insecticides. researchgate.net

Table 3: Examples of this compound Resistance Levels in Pest Populations researchgate.netnih.govresearchgate.net

Pest SpeciesLocation/ContextResistance TypeResistance Level (Fold)Associated Factors/Mechanisms
Bemisia tabaci (whitefly)FieldField-evolvedIncreasing (2021-2023)Fitness costs (longer development, shorter lifespan, lower fecundity) researchgate.netnih.gov
Amrasca devastans (cotton jassid)Punjab, PakistanField-collected32.95–136.47- researchgate.net
Oxycarenus hyalinipennisLaboratoryLaboratory-selected22610Enhanced detoxification enzyme activities (ALP, ACP, AChE, GST, EST) researchgate.net

Environmental Fate and Ecotoxicological Impact Assessments

Degradation Pathways in Environmental Matrices

The breakdown of Nitenpyram (B241) in the environment occurs through several key pathways, including hydrolysis in water, photodegradation by sunlight, and microbial biodegradation in soil and aquatic systems. These processes determine the insecticide's persistence and the nature of the residues that may remain in the environment.

Photodegradation by UV Lightthis compound is highly susceptible to degradation upon exposure to both UV and natural solar radiation.nih.govresearchgate.netIn aqueous solutions, the compound undergoes rapid photodegradation, a process that follows a first-order kinetic model.nih.govresearchgate.netThe half-life for this process can be very short, ranging from a matter of seconds to under ten minutes depending on the specific conditions.nih.govresearchgate.netThe quantum yields for this compound photodegradation have been measured to be between 0.0385 and 0.0534 mol einstein⁻¹.nih.govresearchgate.net

The photodegradation process involves reactions centered on the nitro-ethylene part of the this compound molecule. nih.govresearchgate.net This leads to the formation of several transformation products (TPs). nih.gov A critical finding is that these TPs can be more resistant to further photodegradation than the original this compound molecule. nih.govresearchgate.net Furthermore, in-silico toxicity assessments have predicted that many of these TPs may exhibit higher acute toxicity than this compound itself. nih.govresearchgate.net

Microbial Biodegradation in Soil and WaterBiodegradation by microorganisms is a crucial pathway for the dissipation of this compound from soil and water systems.oup.comA variety of bacteria and fungi have been identified that can metabolize this insecticide, often utilizing it as a source of carbon and/or nitrogen for their growth.frontiersin.orgnih.gov

Microbial StrainTypeDegradation EfficiencyConditionsReference
Ochrobactrum sp. strain DF-1Bacterium100%100 mg·L⁻¹ in liquid medium over 10 days frontiersin.orgnih.govdoaj.orgnih.gov
Bacillus thuringiensis strain NIT-2Bacterium98.18%In PDB medium over 28 days nih.gov
Aspergillus sp.Fungus92.9%Not specified frontiersin.orgnih.gov
Rhodococcus ruber CGMCC 17550Bacterium (Actinomycete)98.37%100 mg·L⁻¹ in transformation broth over 72 hours nih.govnih.gov
Characterization of Microbial Metabolic Pathways and Degradation ProductsThe metabolic pathways for this compound degradation vary among different microbial species. The bacterium Rhodococcus ruber CGMCC 17550 employs a novel hydroxylation pathway, which is thought to be mediated by cytochrome P450 enzymes.frontiersin.orgnih.govThis process results in the formation of three distinct metabolites.nih.govresearchgate.net

In contrast, Bacillus thuringiensis strain NIT-2 degrades this compound by first reducing the nitro group to produce the intermediate metabolites CPMA and CPMF. nih.govresearchgate.net The CPMF metabolite is subsequently oxidized to form CPF. researchgate.net This bacterial strain has also been shown to further break down these primary metabolites. nih.gov The pathway in Ochrobactrum sp. strain DF-1 is distinct from those observed in fungi and actinomycetes, highlighting the diversity of microbial strategies for metabolizing this compound. frontiersin.org

Microbial StrainMetabolic PathwayIdentified Degradation ProductsReference
Rhodococcus ruber CGMCC 17550Hydroxylation (cytochrome P450 mediated)Three distinct hydroxylated metabolites frontiersin.orgnih.govresearchgate.net
Bacillus thuringiensis strain NIT-2Nitro group reductionCPMA, CPMF, CPF nih.govresearchgate.net
Ochrobactrum sp. strain DF-1Novel pathwayFour metabolites identified via GC-MS frontiersin.orgnih.gov
Phanerochaete sordida YK-624 (Fungus)Nitro group reduction (cytochrome P450 mediated)CPMHA frontiersin.orgnih.gov

Environmental Mobility and Persistence

This compound's high water solubility is a key factor influencing its environmental mobility and persistence. frontiersin.orgnih.govnih.gov This property means it has a low tendency to bind to soil particles and can be readily transported with runoff or leach through the soil profile, potentially contaminating both surface and groundwater. frontiersin.orgnih.govnih.gov

Despite its mobility, this compound generally exhibits low persistence in soil, with a reported half-life ranging from 1 to 15 days, depending on soil type and environmental conditions. nih.gov The persistence is significantly influenced by microbial activity. In studies using soil inoculated with the this compound-degrading bacterium Ochrobactrum sp. strain DF-1, the degradation rate increased dramatically. frontiersin.orgnih.gov In non-sterile soil, inoculation with the strain increased degradation from 26.4% to 90.9% over a two-week period. frontiersin.orgnih.govresearchgate.net In sterilized soil, where native microbial activity was eliminated, the difference was even more stark: only 10% of this compound degraded in uninoculated soil, compared to 84% in soil inoculated with strain DF-1. frontiersin.orgnih.gov These findings underscore the critical role of microbial communities in the natural attenuation of this compound in the environment.

Water Solubility and Leaching Potential

This compound is characterized by its exceptionally high water solubility, a key factor influencing its environmental mobility. wikipedia.org Due to its polar groups, the compound is highly hydrophilic. wikipedia.org Various sources report its solubility in water at 20°C to be greater than 570 g/L, with specific values cited at 570,000 mg/L and 590 g/L. nih.govherts.ac.uknih.gov This high solubility means that this compound can move rapidly with runoff and seepage water, creating a potential for the contamination of both surface and groundwater resources. semanticscholar.org

The Groundwater Ubiquity Score (GUS) is an empirical index used to estimate the leaching potential of pesticides. The GUS for this compound is calculated at 2.01, which is categorized as a "Transition state," indicating a potential for leaching under certain conditions. herts.ac.uk

Water Solubility of this compound
ParameterValueSource
Water Solubility at 20°C>570 g/L nih.gov
Water Solubility at 20°C570,000 mg/L herts.ac.uk
Water Solubility590 g/L nih.gov

Soil Persistence and Half-Life Studies

The persistence of a pesticide in soil is commonly expressed by its half-life (t½), the time required for 50% of the initial concentration to degrade. orst.edu this compound is considered a nonpersistent pesticide, with a reported soil half-life ranging from 1 to 15 days. nih.govsemanticscholar.orgoregonstate.edu This relatively short persistence is dependent on factors such as soil type and prevailing weather conditions. semanticscholar.org The degradation of pesticides in soil is a complex process influenced by microbial activity, temperature, pH, moisture, and soil texture. oregonstate.edu

Soil Persistence of this compound
ParameterValue (Days)ClassificationSource
Aerobic Soil Half-Life1 - 15Nonpersistent nih.govsemanticscholar.org

Ecotoxicity to Non-Target Organisms

Terrestrial Ecosystem Impacts

The impact of neonicotinoids on pollinators, particularly honey bees (Apis mellifera), is a subject of extensive research. frontiersin.org For this compound, studies have indicated that exposure can lead to a decrease in the survival and food consumption of honey bees. nih.gov Research has also revealed that this compound can cause significant changes in the relative abundance of key gut microbiota in honey bees. nih.gov These alterations to the gut microbiome are believed to influence the metabolic homeostasis and immunity of the bees, potentially contributing to the observed decreases in food consumption and survival. nih.gov Due to its use on pollen-carrying plants, this compound has been associated with declines in pollinator populations, including honey bees, wild bees, and butterflies. wikipedia.org

Earthworms are vital to soil health and are often used as bioindicators to assess the impact of chemical substances on terrestrial ecosystems. ijbbku.com The toxicity of this compound has been evaluated in several earthworm species.

In a study on Pheretima posthuma, the 48-hour median lethal dose (LD50) for this compound was determined to be 0.2908 ppm. ijbbku.comresearchgate.net The same research observed mortality rates ranging from 20% at a concentration of 0.06 ppm to 80% at 0.96 ppm after 48 hours of exposure in soil. ijbbku.comresearchgate.net Furthermore, exposure to this compound resulted in a significant decrease in the total protein content in the peristomium, clitellum, and abdomen regions of P. posthuma. pjsir.org

For the species Eisenia fetida, a 14-day exposure study established a median lethal concentration (LC50) of 4.34 mg/kg of soil. wikipedia.org This exposure was observed to cause damage to the epidermal and gut cells of the earthworms. wikipedia.org Other research on E. fetida has shown that this compound can induce oxidative stress, indicated by significant changes in reactive oxygen species (ROS) content and the activity of antioxidant enzymes like superoxide dismutase (SOD). nih.gov It was also found to have genotoxic effects. nih.gov Despite these impacts, one study noted that this compound was significantly less toxic to E. fetida compared to other neonicotinoids such as imidacloprid (B1192907), thiacloprid, and clothianidin. wikipedia.org

Toxicity of this compound to Earthworms
SpeciesEndpointValueExposure DurationSource
Pheretima posthumaLD500.2908 ppm48 hours ijbbku.comresearchgate.net
Eisenia fetidaLC504.34 mg/kg soil14 days wikipedia.org

The impact of this compound on beneficial insects, which play a crucial role in integrated pest management (IPM), varies among species. One study found that among several neonicotinoids tested, this compound exhibited the lowest toxicity to the egg parasitoid Trichogramma, suggesting its potential utility in IPM programs. wikipedia.org Conversely, a different study using a residual contact bioassay found that this compound had the greatest intrinsic toxicity to the parasitoid wasps Trichogramma dendrolimi and Trichogramma ostriniae. researchgate.net this compound was also found to be toxic to both the adult and pupal stages of Encarsia formosa, a parasitoid used to control whiteflies. nih.gov

Regarding predatory insects, research on the ladybug Coccinella septempunctata, a significant aphid predator, suggested that this compound may be classified as "harmless" when applied at a dose of 30 g a.i. ha⁻¹ or lower. nih.govresearchgate.net

Drosophila melanogaster as a Model System

The fruit fly, Drosophila melanogaster, serves as a critical model organism in ecotoxicological studies to assess the effects of pesticides like this compound. Research has shown that sublethal concentrations of this compound can have significant impacts on the developmental and metabolic parameters of this non-target insect. nih.govnih.gov

At the molecular level, this compound exposure altered the expression of genes crucial for development and metabolism. nih.gov The mRNA expression of several mixed-function oxidase enzyme genes (Cyp12d1, Cyp9f2, and Cyp4ae1), a gene related to hemocyte proliferation (RyR), and an immune response gene (IM4) were all significantly upregulated. nih.gov Conversely, genes associated with lifespan (Atg7), male mating behavior (Ple), female fertility (Ddc), and lipid metabolism (Sxe2) were downregulated. nih.gov These findings indicate that even short-term, sublethal exposure to this compound can induce adverse effects on the reproduction, development, and metabolic gene expression in Drosophila melanogaster. nih.govnih.gov

Table 1: Effects of Sublethal this compound Concentrations on Drosophila melanogaster

Parameter Observation Reference
Developmental Time Prolonged time for pupation and eclosion. nih.govnih.gov
Lifespan Significantly decreased. nih.govnih.gov
Reproduction Decreased pupation rate, eclosion rate, and egg production. nih.govnih.gov
Gene Expression (Upregulated) Cyp12d1, Cyp9f2, Cyp4ae1 (Metabolism), RyR (Hemocyte proliferation), IM4 (Immune response). nih.gov

| Gene Expression (Downregulated) | Atg7 (Lifespan), Ple (Mating), Ddc (Fertility), Sxe2 (Lipid metabolism). | nih.gov |

Silkworms (Bombyx mori) as a Model System

The silkworm, Bombyx mori, is an economically important insect that is susceptible to the effects of neonicotinoid insecticides, including this compound, often due to pesticide drift from adjacent agricultural fields onto mulberry orchards. nih.gov Risk assessments have indicated that spraying this compound near mulberry fields poses a significant risk to silkworm production. nih.gov

Exposure to this compound has been shown to negatively affect the growth and development processes of silkworms. nih.gov Mechanistic studies have explored the toxic effects at a molecular level, identifying 25 differentially expressed microRNAs (DE-miRNAs) in silkworms treated with this compound. nih.gov These DE-miRNAs are linked to the significant enrichment of several key signaling pathways, including the mTOR signaling pathway, oxidative phosphorylation, and the FoxO signaling pathway. nih.gov

Furthermore, this compound exposure induces oxidative damage in silkworms. nih.gov This is accompanied by DNA damage, with research indicating that the degree of this damage intensifies with increased concentrations of this compound and longer exposure times. nih.gov These findings highlight the potential for this compound to disrupt critical biological processes and cause genetic damage in this non-target lepidopteran species. nih.gov

Table 2: Summary of this compound's Impact on Bombyx mori

Impact Area Specific Finding Reference
Growth & Development Adversely affects normal growth and development processes. nih.gov
Molecular Mechanisms Alters expression of 25 microRNAs, impacting mTOR, Oxidative Phosphorylation, and FoxO signaling pathways. nih.gov
Oxidative Stress Induces oxidative damage. nih.gov

| Genotoxicity | Causes DNA damage, which increases with concentration and duration of exposure. | nih.gov |

Aquatic Ecosystem Impacts

Neonicotinoid insecticides, including this compound, are recognized for their potential to contaminate aquatic environments and adversely affect non-target organisms. nih.govresearchgate.netnih.gov Their high water solubility facilitates their movement into surface and groundwater, posing a threat to aquatic life. nih.govfrontiersin.org

Fish Models (e.g., Chinese Rare Minnows, Zebrafish)

Chinese Rare Minnows (Gobiocypris rarus) Chronic toxicity studies on juvenile Chinese rare minnows have demonstrated that this compound can induce adverse effects. Exposure has been linked to oxidative stress in the brain. researchgate.netnih.gov While one 60-day chronic toxicity test suggested this compound had fewer genotoxic effects compared to other neonicotinoids like imidacloprid, another study found it could cause DNA damage. wikipedia.orgnih.gov Specifically, a significant increase in tail DNA was observed in minnows exposed to 2.0 mg/L of this compound. nih.gov Research also showed that treatments with 0.1 and 0.5 mg/L of this compound markedly decreased the expression of the cat gene, which is involved in mitigating oxidative stress. researchgate.netnih.gov

Zebrafish (Danio rerio) Zebrafish have been used as a model to demonstrate the developmental and organ-specific toxicity of this compound. Studies show that this compound induces both developmental and cardiac toxicity in the early life stages of zebrafish. nih.gov Observed effects include pericardial edema and an increased distance between the heart's atria and ventricles. nih.gov This cardiac toxicity is linked to this compound-induced oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) and apoptosis in the cardiac region. nih.gov

In adult zebrafish, exposure to this compound for 28 days was found to cause oxidative stress and DNA damage in the liver. nih.govnih.gov The 96-hour lethal concentration (LC50) for this compound in zebrafish embryos was determined to be 7.08 mg/L at a temperature of 28°C. frontiersin.org

Table 3: Ecotoxicological Effects of this compound on Fish Models

Model Organism Endpoint Key Findings Reference
Chinese Rare Minnow Neurotoxicity Induced oxidative stress in the brain. researchgate.netnih.gov
Gene Expression Decreased cat gene expression at 0.1 and 0.5 mg/L. nih.gov
DNA Damage Significantly increased tail DNA at 2.0 mg/L. nih.gov
Zebrafish Developmental Toxicity Induced pericardial edema and other developmental abnormalities. nih.gov
Cardiac Toxicity Caused apoptosis in the cardiac region linked to oxidative stress. nih.gov
Genotoxicity Induced DNA damage in liver cells. nih.govnih.gov
Aquatic Invertebrates

Aquatic invertebrates are a crucial component of freshwater ecosystems, and many studies have shown that they are particularly sensitive to neonicotinoid insecticides. nih.govmdpi.com These organisms can experience both lethal and sublethal effects from exposure to these compounds. nih.gov The widespread presence of neonicotinoids in water bodies is linked to declines in many invertebrate populations, which can disrupt the structure and function of aquatic food webs. frontiersin.org

While much of the research has focused on other neonicotinoids, this compound has also been evaluated for its effects. In one comparative study, this compound was found to have the lowest toxicity to the egg parasitoid Trichogramma, suggesting it may be more suitable for certain integrated pest management programs. wikipedia.org However, it is still toxic to other aquatic invertebrates. For instance, the lethal concentration (LC50) for the southern house mosquito, Culex quinquefasciatus, was found to be 0.493 µg/mL. wikipedia.org The high toxicity of neonicotinoids to non-target aquatic insects and crustaceans highlights the potential for ecosystem-level impacts resulting from water contamination. frontiersin.orgfba.org.ukavma.org

Genotoxic and Oxidative Stress Effects in Non-Target Organisms

This compound has been shown to induce genotoxic effects and oxidative stress in a variety of non-target organisms. nih.govnih.govresearchgate.netnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify them, leading to cellular damage. nih.gov

In zebrafish, this compound exposure leads to an overproduction of ROS, which in turn causes oxidative damage to DNA and alters the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.govnih.gov Similarly, studies on Chinese rare minnows have demonstrated that this compound can cause oxidative stress in the brain. researchgate.netnih.gov The insecticide has also been found to induce oxidative damage in the silkworm, Bombyx mori. nih.gov These findings suggest that a common mechanism of this compound's toxicity in diverse non-target species is the induction of oxidative stress, which can lead to subsequent cellular and DNA damage. nih.govnih.gov

DNA Damage

A significant consequence of the oxidative stress induced by this compound is damage to DNA. nih.govnih.gov This genotoxic effect has been documented across different species and tissues.

In aquatic vertebrates, this compound exposure has been confirmed to cause DNA damage in the livers of zebrafish. nih.govnih.gov Comet assays, a standard method for detecting DNA strand breaks, revealed this damage after a 28-day exposure period. nih.gov In Chinese rare minnows, exposure to a concentration of 2.0 mg/L this compound for 60 days resulted in a significant increase in the percentage of DNA in the comet tail, indicating DNA damage. nih.gov

Genotoxic effects are not limited to aquatic vertebrates. In the terrestrial insect model Bombyx mori (silkworm), this compound was found to induce DNA damage. nih.gov The extent of this damage was observed to be dependent on both the concentration of the insecticide and the duration of the exposure, with higher concentrations and longer exposure times leading to more significant DNA damage. nih.gov

Table 4: Evidence of this compound-Induced DNA Damage in Non-Target Organisms

Organism Tissue/Life Stage Method/Endpoint Finding Reference
Zebrafish Liver Comet Assay Increased DNA damage after 28-day exposure. nih.govnih.gov
Chinese Rare Minnow Juvenile Comet Assay (% Tail DNA) Significant increase in DNA damage at 2.0 mg/L after 60 days. nih.gov

| Silkworm | Larvae | Not Specified | Degree of DNA damage increased with concentration and time. | nih.gov |

Impact on Antioxidant Enzymes (e.g., SOD, CAT, GST) and Reactive Oxygen Species (ROS)

This compound exposure has been shown to induce oxidative stress in non-target organisms by altering the activity of key antioxidant enzymes and increasing the production of reactive oxygen species (ROS). nih.govresearchgate.net In aquatic environments, studies on zebrafish (Danio rerio) have demonstrated that this compound can significantly affect the antioxidant defense system. nih.gov

Research on zebrafish exposed to various concentrations of this compound (0.6, 1.2, 2.5, and 5.0 mg L⁻¹) for 28 days revealed significant impacts on liver enzymes. nih.gov The activities of superoxide dismutase (SOD) and catalase (CAT) were dramatically inhibited at most exposure times and concentrations. nih.gov This inhibition is linked to an excess production of ROS, leading to increased content of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Conversely, the activity of glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification, was observed to increase in treatment groups at higher concentrations compared to the control group. nih.gov These changes suggest an adaptive response by the organism to counteract the toxicity induced by this compound. nih.govnih.gov

In another study involving juvenile Chinese rare minnows (Gobiocypris rarus), this compound exposure led to a noticeable increase in CAT activities in brain tissues, while SOD activities did not change significantly. nih.gov The MDA content, however, increased markedly under certain this compound treatments. nih.gov The generation of excessive ROS can overwhelm the organism's antioxidant defense system, leading to cytotoxicity. researchgate.net

Table 1: Effects of this compound on Antioxidant Enzymes in Zebrafish (Danio rerio) Livers

Enzyme/ParameterObserved EffectConcentration RangeExposure DurationOrganismSource
Superoxide Dismutase (SOD)Dramatically inhibited (except at 0.6 mg L⁻¹)0.6 - 5.0 mg L⁻¹28 daysZebrafish (Danio rerio) nih.gov
Catalase (CAT)Dramatically inhibited (except on day 21)0.6 - 5.0 mg L⁻¹28 daysZebrafish (Danio rerio) nih.gov
Glutathione S-Transferase (GST)Increased at higher concentrations0.6 - 5.0 mg L⁻¹28 daysZebrafish (Danio rerio) nih.gov
Reactive Oxygen Species (ROS)Excess production0.6 - 5.0 mg L⁻¹28 daysZebrafish (Danio rerio) nih.gov
Malondialdehyde (MDA)Increased content0.6 - 5.0 mg L⁻¹28 daysZebrafish (Danio rerio) nih.gov
Effects on Immune System

Sublethal exposure to this compound can impact the immune system of non-target organisms. nih.govnih.gov In honey bees (Apis mellifera L.), this compound has been shown to cause dysbiosis of the gut microbiota, which in turn may influence the bees' metabolic homeostasis and immunity. nih.gov Transcriptomic analysis of the honey bee gut after this compound exposure identified a significant alteration in the expression of numerous genes, including several related to immunity. nih.gov

Similarly, studies on Drosophila melanogaster have shown that sublethal concentrations of this compound can induce the expression of genes involved in immune and defense functions. nih.gov For instance, the gene IM4, which plays a role in the immune response of D. melanogaster, was induced following treatment. nih.gov This upregulation is considered a response to this compound-induced stress. nih.gov Neonicotinoids, as a class, have been noted to lower the immunity of bees, making them more susceptible to other environmental stressors. explorationpub.com

Sublethal Effects on Development, Reproduction, and Lifespan

This compound at sublethal concentrations has been documented to cause a range of adverse effects on the development, reproduction, and lifespan of non-target insects. nih.govpreprints.org

In the fruit fly, Drosophila melanogaster, exposure to sublethal concentrations of this compound resulted in prolonged developmental times for both pupation and eclosion. nih.govresearchgate.net The pupation rate of the treated group was significantly lower than that of the control group. nih.gov Furthermore, this compound exposure led to a significant decrease in lifespan, with one study noting a 25.05% reduction in adult longevity compared to the control group. nih.gov Reproductive output was also negatively affected, with a minimized number of eggs being produced by treated flies. nih.govresearchgate.net These effects are linked to the downregulation of specific genes, such as Atg7, which is associated with lifespan, and Ple, which is associated with male mating behavior. nih.gov

Similar transgenerational effects have been observed in the cotton aphid, Acyrthosiphon gossypii. preprints.org When the parent generation (G0) was exposed to a sublethal concentration (LC20) of this compound, their offspring in the G1 and G2 generations exhibited extended nymph developmental periods. preprints.org This exposure also significantly reduced the fecundity and lifespan of the parent generation and subsequent offspring compared to control groups. preprints.org Population parameters such as the net reproductive rate (R0) and the intrinsic rate of increase (r) were significantly reduced in the G1 and G2 generations. preprints.org

Table 2: Sublethal Effects of this compound on Non-Target Insects

OrganismEffect CategorySpecific Effect ObservedSource
Drosophila melanogaster (Fruit Fly)DevelopmentProlonged time for pupation and eclosion; reduced pupation and eclosion rates. nih.gov
ReproductionDecreased production of eggs. nih.gov
LifespanSignificantly decreased adult lifespan (by ~25%). nih.gov
Gene ExpressionDownregulation of genes associated with lifespan (Atg7) and mating (Ple). nih.gov
Acyrthosiphon gossypii (Cotton Aphid)DevelopmentExtended nymph developmental period in offspring (G1, G2). preprints.org
ReproductionSignificantly reduced fecundity. preprints.org
LifespanSignificantly shorter lifespan. preprints.org

Impact on Gut Microbiota of Non-Target Organisms

This compound is known to negatively impact the gut microbiota of non-target organisms, which can have cascading effects on host health. nih.govnih.govnih.gov The gut is considered a significant non-target organ affected by insecticide exposure. nih.gov

In honey bees (Apis mellifera L.), exposure to this compound caused significant changes in the relative abundance of several key gut microbes that are crucial for metabolic homeostasis and immunity. nih.govnih.gov This dysbiosis of the gut microbiota is believed to contribute to the observed decrease in food consumption and survival of the bees. nih.gov

Studies involving prenatal exposure in mice also showed that this compound resulted in the dysregulation of gut microbiota. nih.gov This was accompanied by changes in fecal metabolites, including purines and components of the TCA cycle, suggesting an impact on the host's energy consumption. nih.gov For the cotton aphid, Acyrthosiphon gossypii, this compound treatment altered the relative abundance of its symbiotic bacteria, Buchnera and Sphingomonas, across three consecutive generations. preprints.org

Analytical Chemistry and Detection Methodologies

Chromatographic Methods for Nitenpyram (B241) Quantification

Chromatographic techniques are extensively used for the separation, identification, and quantification of this compound due to their high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV-Visible Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible detection is a common and reliable method for the quantification of this compound. This technique leverages the compound's UV absorption properties for detection.

Typical measurement conditions for this compound analysis by HPLC-UV involve specific columns, mobile phases, and detection wavelengths. For instance, a method developed for this compound analysis utilized a Cogent Diamond Hydride™ column (4µm, 100Å, 2.1mm x 100mm) with a mobile phase of 80:20 acetonitrile/DI water containing 0.1% formic acid, and detection at 254 nm. This method demonstrated good precision with a relative standard deviation (RSD) of less than 0.1% mtc-usa.com. Another approach employed an octadecylsilanized silica (B1680970) gel column (5 µm particle size, 4.6 mm inner diameter, 150 mm length) at 40ºC, with a mobile phase of methanol (B129727)/0.05 mol/L potassium dihydrogen phosphate (B84403) solution (3:17, v/v) and detection at 270 nm for qualification caa.go.jp.

Further research has explored different mobile phase compositions, such as 25:75 acetonitrile/0.1% aqueous trifluoroacetic acid with a flow rate of 1 mL/min, using an InertSustain PFP column (5 µm, 4.6×250 mm) and detection at 270 nm. The retention time for this compound under these conditions was 6.9 minutes jst.go.jp. A novel reverse-phase HPLC method for this compound determination in commercial samples used a Zorbax C18 column (250mm x 4.6mm i.d., 5µm particle size) with an isocratic mobile phase of 30% methanol, 30% acetonitrile, and 40% water, a flow rate of 1 mL/min, and UV detection at 254 nm. This method showed excellent linearity (R² = 0.9999), a limit of detection (LOD) of 0.51 mg/L, a limit of quantification (LOQ) of 1.69 mg/L, and high precision (RSD ≈ 0.17%) with recoveries close to 100% xisdxjxsu.asia.

HPLC-UV methods have been applied to various matrices, including grains, culture fluids, and agricultural products. Recoveries for this compound in fruits, vegetables, and rice have been reported in the range of 66-85% for spiked levels of 0.2-0.8 ppm researchgate.net. For dried vegetables, a QuEChERS-HPLC method achieved recoveries of 55-100% with RSDs of 0.727-3.36% at spiking levels of 40 and 500 ppm, although this compound recovery in brinjal at 40 ppm was notably lower at 28% longdom.org. Another study reported this compound recoveries of 64-80% in various vegetables and fruits using a C-18 column and diode-array detection researchgate.net.

The table below summarizes key parameters and findings from various HPLC-UV methods for this compound:

Method ReferenceColumn Type & DimensionsMobile PhaseDetection Wavelength (nm)Retention Time (min)LOD/LOQRecovery (%)RSD (%)Matrix
MicroSolv mtc-usa.comCogent Diamond Hydride™, 4µm, 100Å, 2.1x100mm(80:20) Acetonitrile / DI water with 0.1% formic acid2543.18 (k')Not specifiedNot specified<0.1This compound solution
Japanese Official Method caa.go.jpOctadecylsilanized silica gel (5 µm), 4.6x150mmMethanol/0.05 mol/L potassium dihydrogen phosphate solution (3:17, v/v)270Not specifiedNot specifiedNot specifiedNot specifiedAgricultural products
Shimadzu Corporation jst.go.jpInertSustain PFP 5 µm, 4.6x250 mm25:75 acetonitrile/0.1% aqueous trifluoroacetic acid2706.9Not specified94–99Not specifiedCulture fluid (PDB medium)
Journal of Xi'an Shiyou University xisdxjxsu.asiaZorbax C18, 5µm, 250x4.6mm i.d.Methanol 30% + Acetonitrile 30% + Water 40%2543.7LOD: 0.51 mg/L, LOQ: 1.69 mg/L~100~0.17Commercial samples, raw material, dosage formulations
ResearchGate researchgate.netNot specifiedNot specifiedNot specifiedNot specifiedLOD: 0.0025-0.01 ppm66-85Not specifiedFruits, vegetables, rice, tea
Longdom Publishing SL longdom.orgC-18Not specifiedUVNot specifiedLOD: 2.658-3.761 mg/Kg, LOQ: 8.055-11.397 mg/Kg55-1000.727-3.36Dried vegetables
ResearchGate researchgate.netC-18Not specifiedDiode-arrayNot specifiedNot specified64-80<10Vegetables, fruits

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is widely regarded as the gold standard for quantifying pesticide residues, including this compound, especially when low maximum residue limits (MRLs) are mandated tandfonline.com. This technique offers superior sensitivity, selectivity, and speed compared to conventional HPLC-UV methods, enabling the simultaneous determination of multiple neonicotinoids researchgate.netmdpi.comrsc.org.

UPLC-MS/MS methods typically employ multiple reaction monitoring (MRM) mode under positive-ion electrospray ionization (ESI+) for quantitative detection tandfonline.comrsc.org. For instance, a method for determining this compound in kiwifruit utilized LC-MS/MS with a linear range of 0.005 to 4.5 μg/mL, an LOQ of 0.01 mg/kg, and satisfactory recoveries ranging from 71.96-96.67% with RSDs of 9.83% for spiked levels of 0.01-4.5 mg/kg tandfonline.com. The optimization parameters for this compound included a mass/charge ratio of 271.2 m/z, a quantifier ion of 121.6 m/z (39.0 eV collision energy), and a qualifier ion of 237.2 m/z (39.0 eV collision energy) tandfonline.com.

In the analysis of this compound and its metabolites (CPMA and CPMF) in agricultural products, hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) has been developed. This method, using a non-modified silica gel column, achieved good linearity (R² > 0.999) and low detection limits (S/N=3) of 0.24–0.36 µg/kg for this compound, 0.12–0.19 µg/kg for CPMA, and 0.13–0.18 µg/kg for CPMF. Recoveries ranged from 93.0–106.6% in samples like sweet pepper, mandarin orange, onion, and brown rice jst.go.jp.

For simultaneous analysis of this compound and other neonicotinoids in milk, a liquid-liquid extraction and UHPLC-MS/MS method demonstrated good linearity (R² > 0.992), a LOD range of 0.004–0.15 μg/kg, and average recoveries of 89–119% with intraday precision of 1.4–10.3% at spiking levels of 8, 12, and 16 μg/kg mdpi.com. Another eco-friendly UHPLC-MS/MS method for this compound in tea, using boiling water extraction and PCX solid phase extraction cleanup, yielded recoveries of 83.2–98.8% with RSDs below 7% and LOQs of 0.025 mg·kg⁻¹ researchgate.net.

The use of polyvinylpolypyrrolidone (PVPP) as an absorbent in a modified QuEChERS extraction method combined with UPLC-MS/MS has been shown to effectively diminish matrix effects from tea polyphenols, enhancing the signal of neonicotinoid insecticides. This method achieved recovery ratios from 60-109% at 0.01-0.5 mg/kg spiked levels with RSDs less than 15.4% and LOQs below 0.01 mg/kg for this compound and other neonicotinoids in tea samples rsc.org.

A summary of UPLC-MS/MS and LC-MS/MS methods for this compound is presented below:

Method ReferenceColumn TypeMobile Phase/IonizationLOD/LOQRecovery (%)RSD (%)MatrixSpecifics
Taylor & Francis Online tandfonline.comNot specifiedESI+, MRM modeLOQ: 0.01 mg/kg, Linear range: 0.005-4.5 µg/mL71.96-96.679.83KiwifruitQuEChERS-based method
J-Stage jst.go.jpNon-modified silica gel (HILIC)Not specifiedLOD: 0.24-0.36 µg/kg (this compound)93.0-106.6Not specifiedSweet pepper, mandarin orange, onion, brown riceHILIC-MS/MS for this compound and metabolites (CPMA, CPMF)
MDPI mdpi.comNot specifiedESI+LOD: 0.004-0.15 µg/kg89-1191.4-10.3Commercial milk samplesSimultaneous analysis of 7 neonicotinoids
ResearchGate researchgate.netNot specifiedNot specifiedLOQ: 0.025 mg·kg⁻¹83.2-98.8<7TeaEco-friendly, boiling water extraction, PCX SPE cleanup
RSC Publishing rsc.orgNot specifiedUPLC-ESI(+)-MS/MS with ammonium (B1175870) formateLOQ: <0.01 mg/kg60-109<15.4TeaModified QuEChERS with PVPP for matrix effect reduction

Gas Chromatography–Mass Spectrometry (GC–MS) for Metabolite Identification

Gas Chromatography–Mass Spectrometry (GC–MS) is a powerful tool for the identification and, in some cases, quantification of this compound and its metabolites, particularly those that are volatile or can be derivatized to become so. While HPLC and LC-MS/MS are frequently used for this compound itself, GC-MS plays a significant role in elucidating its degradation pathways by identifying transformation products nih.govdntb.gov.ua.

Studies on this compound biodegradation have successfully employed GC-MS to identify several metabolites. For example, in a study investigating this compound degradation by Ochrobactrum sp. strain DF-1, four metabolites were identified using a Thermo Trace DSQ mass spectrometer with helium as the carrier gas at a flow rate of 1.2 mL/min. These metabolites included N-((6-chloropyridin-3-yl)methyl)ethanamine, N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine, N-((6-chloropyridin-3-yl)methyl)-N-ethylethene-1,1-diamine, and N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine nih.gov.

The Japanese Ministry of Health, Labor, and Welfare's official analytical method for this compound in food products involves converting its unstable metabolites, 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl]amino-2-methyliminoacetic acid (CPMA) and N-(6-chloro-3-pyridilmethyl)-N-ethyl-N′-methylformamidine (CPMF), to a more stable compound, N-(6-chloro-3-pyridylmethyl)-N-ethylformamide (CPF), prior to GC determination, often with a flame thermionic detector (GC-FTD) caa.go.jpresearchgate.netjst.go.jp. This highlights the utility of GC-MS, particularly after derivatization, for compounds that are challenging to analyze directly.

Electroanalytical Methods for this compound Determination

Electroanalytical methods offer a cost-effective, rapid, and sensitive alternative for the determination of this compound, particularly in environmental and food samples. These methods rely on the electrochemical properties of this compound, such as its ability to undergo redox reactions.

Voltammetry and Amperometry

Voltammetry and amperometry are prominent electroanalytical techniques used for this compound determination. Voltammetric methods, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), and Linear Sweep Voltammetry (LSV), involve applying a varying potential and monitoring the resulting current response explorationpub.comelectrochemsci.orgmdpi.com. Amperometry, on the other hand, measures the current at a constant applied potential explorationpub.commdpi.com.

Various modified electrodes have been developed to enhance the sensitivity and selectivity of this compound detection. Examples include glassy carbon electrodes (GCEs) modified with carbon quantum dots/silver nanoparticles/sodium dodecyl sulfate (B86663) (CQDs/AgNs/SDS) ascelibrary.com, carbon paste electrodes (CPEs) (e.g., tricresyl phosphate-based CPEs) electrochemsci.org, bismuth film electrodes upce.cz, and screen-printed sensors containing sputtered bismuth thick films explorationpub.com.

This compound typically exhibits an irreversible reduction peak in the cathodic region at potentials more negative than –1.0 V, and its oxidation can be diffusion-controlled depending on the electrode and pH explorationpub.comelectrochemsci.orgascelibrary.com. The pH of the supporting electrolyte plays a crucial role in the electrochemical response, with higher signal intensities observed in neutral and slightly alkaline solutions (pH 7.0–8.0) electrochemsci.org.

Voltammetric Determination: Studies have reported sensitive voltammetric determination of this compound. For example, a differential pulse voltammetric (DPV) method using a CQDs/AgNs/SDS-modified GCE achieved a very low LOD of 0.01 nM, with a linear increase in peak current observed for this compound concentrations from 0.1 to 5 nM ascelibrary.com. Another study using a tricresyl phosphate-based carbon paste electrode (TCP-CPE) and DPV in Britton–Robinson buffer (pH 7.0) could determine this compound at low µg/mL concentration levels electrochemsci.org. Sensitivity values for this compound determination by DPV in various water samples ranged from 0.166 µA mg⁻¹ L to 0.260 µA mg⁻¹ L. After solid phase extraction of surface water samples, 95% recovery with 6.5% RSD was achieved explorationpub.com. For SWV, a method using a modified electrode showed a sensitivity of 0.46 µA mL µg⁻¹ for peak 1 and 0.31 µA mL µg⁻¹ for peak 2, with RSDs of 0.51% and 0.55% respectively, and a recovery of 118.3% with 4.1% RSD in spiked river samples explorationpub.com.

Amperometric Determination: Amperometric methods also provide sensitive detection. For instance, amperometric determination of this compound at an applied potential of +1.0 V yielded a sensitivity of 71.4 µA (mmol/L)⁻¹ with an RSD of 3.7%. Recoveries in river water samples spiked with this compound ranged between 98.7% and 101.5% (RSD < 2.57%) explorationpub.com. A capillary electrophoresis (CE) system hyphenated with amperometric detection (AD) and mass spectrometry (MS) achieved an LOD for this compound via AD that was up to 14 times lower than that obtained by MS in the same setup uni-regensburg.desemanticscholar.org.

The table below summarizes key parameters and findings from various Voltammetric and Amperometric methods for this compound:

Method TypeElectrode TypeApplied Potential/ConditionsLOD/LOQSensitivityRecovery (%)RSD (%)Matrix
DPV ascelibrary.comCQDs/AgNs/SDS-modified GCEpH 2.5 B-R bufferLOD: 0.01 nMNot specifiedNot specifiedNot specifiedPure solution
DPV explorationpub.comTPC-CPEpH 7.0 B-R buffer (deoxygenated)Not specified0.0714 µA mL µg⁻¹Not specifiedNot specifiedPure solution
DPV explorationpub.comNot specifiedpH 11.0 B-R buffer (deoxygenated)Not specified0.166-0.260 µA mg⁻¹ L95 (after SPE)6.5 (after SPE)Distilled, tap, mineral, surface water
SWV explorationpub.comNot specifiedNot specifiedNot specifiedPeak 1: 0.46 µA mL µg⁻¹, Peak 2: 0.31 µA mL µg⁻¹118.3Peak 1: 0.51%, Peak 2: 0.55%, Spiked river: 4.1%Spiked river samples
Amperometry explorationpub.comNot specified+1.0 VNot specified71.4 µA (mmol/L)⁻¹98.7-101.53.7 (pure solution), <2.57 (river water)Pure solution, river water
Amperometry ascelibrary.comCQDs/AgNs/SDS-modified GCE-450 mVLOD: 0.1 nMNot specifiedNot specifiedNot specifiedFood samples (tomato)
Amperometry (CE-AD) uni-regensburg.deNot specifiedNot specifiedLOD: 14x lower than MSNot specifiedNot specifiedPharmaceutical samplesHyphenated with Capillary Electrophoresis

Potentiometry

Potentiometry is an electroanalytical technique where the composition of a sample is determined by passively measuring the potential difference between an indicator electrode and a reference electrode mdpi.com. While voltammetric and amperometric methods are frequently cited for this compound determination, studies specifically focusing on potentiometric methods for this compound are less common in the literature compared to other electroanalytical approaches explorationpub.com. However, potentiometric sensing has been reported for other compounds, often using ion-selective electrodes acs.org. The general principle of potentiometry makes it a potential avenue for this compound detection, especially with the development of selective recognition elements, but its direct application for this compound has not been as widely explored as current-based electrochemical techniques.

Electrochemical Sensors and Modified Electrodes

Electrochemical sensors offer a promising avenue for the rapid and cost-effective detection of this compound due to their high sensitivity and potential for on-site analysis. The development of modified electrodes is key to enhancing their performance.

One notable advancement involves the use of carbon quantum dots (CQDs) and silver nanoparticles (AgNs) in conjunction with sodium dodecyl sulfate (SDS) to modify glassy carbon electrodes (GCEs). This CQDs/AgNs/SDS-modified electrode has demonstrated improved electrocatalytic activity for this compound detection, exhibiting a reduction potential at -450 mV. This approach achieved a remarkably low detection limit of 0.1 nM (signal-to-noise ratio = 3), which is significantly lower than previously reported methods. The stability of the film allows for long-term use without sensitivity loss, and the method has been successfully validated in real food samples such as tomatoes and paddy, showing good agreement with high-pressure liquid chromatography (HPLC) results. ascelibrary.comascelibrary.orgascelibrary.org

Another study utilized hydroxylated multiwall carbon nanotubes (MWCNTs) combined with single-wall carbon nanohorns (CNH) to construct electrochemical sensors for this compound. This binary nanohybrid (HCNT/CNH) modified GCE provided active sites that improved the sensitivity of this compound determination. The method demonstrated a linear correlation between peak current and this compound concentration in the range of 20–2000 nM, with a detection limit of 4.0 nM. researchgate.net Earlier reports also indicate the use of disposable screen-printed sensors with a sputtered bismuth film working electrode for detecting neonicotinoid pesticides, including this compound, with limits of quantification (LOQ) ranging from 0.16 to 0.30 µM. mdpi.com

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical steps in the analytical workflow for this compound, ensuring the isolation and preconcentration of the analyte from complex matrices.

QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices due to its simplicity, minimal steps, and effectiveness in cleaning up complex samples. rsc.org

A modified QuEChERS method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the determination of this compound in kiwifruit. This method involves extraction with acetonitrile, followed by liquid-liquid separation using sodium chloride and magnesium sulfate, and a cleanup step employing dispersive solid-phase extraction (dSPE). Common dSPE sorbents like primary-secondary amine (PSA), graphitized carbon black (GCB), and C18 are used to adsorb interfering substances like polar compounds, pigments, sterols, and non-polar compounds, respectively. tandfonline.com The method has shown satisfactory recovery rates for this compound in kiwifruit, ranging from 71.96% to 96.67% with reasonable relative standard deviations (RSDs) of 9.83% for spiked levels between 0.01 and 4.5 mg/kg. tandfonline.comnih.gov

The QuEChERS method has also been successfully applied for the determination of this compound and other neonicotinoids in honey and dried vegetables. For honey, a modified QuEChERS method combined with UHPLC/MS-MS achieved mean recoveries in the range of 75% to 114% with repeatability below 20%. nih.gov In dried vegetables, a d-SPE cleanup followed by QuEChERS with HPLC analysis yielded average recoveries for this compound between 55% and 82% at spiking levels, with RSDs from 0.7278% to 3.36%. longdom.org

Vortex-Assisted Surfactant-Enhanced-Emulsification Liquid-Liquid Microextraction (VSLLME)

Vortex-assisted surfactant-enhanced-emulsification liquid-liquid microextraction with solidification of floating organic droplet (VSLLME-SFO) is an efficient microextraction procedure for the preconcentration of neonicotinoid pesticides, including this compound. This method leverages the addition of a surfactant, such as sodium dodecyl sulfate (SDS), to enhance mass transfer from the aqueous sample into the extraction solvent. The vortex process facilitates the dispersion of the extraction solvent into the aqueous phase. nih.govresearchgate.net

Optimal conditions for VSLLME-SFO for neonicotinoids have been reported, including the use of 10.00 mL sample, 0.3% (w/v) Na₂SO₄, 50 µL of 0.050 mol L⁻¹ SDS, 400 µL of 1.0 mol L⁻¹ HCl, and 150 µL of octanol (B41247) as the extraction solvent, with a 1-minute vortex time. This method has yielded high enrichment factors (20-100 fold) and low limits of detection (0.1-0.5 µg L⁻¹) for neonicotinoids. It has been successfully applied to the analysis of these pesticides in fruit juice and water samples, offering high sensitivity, reduced use of toxic organic solvents, and simplified extraction processes. nih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the extraction and cleanup of this compound from various matrices, including tea, wastewater, and green coffee. researchgate.netnih.govnih.gov

For the analysis of this compound and pymetrozine (B1663596) in tea, an eco-friendly SPE method has been developed, employing boiling water as the extraction solvent followed by PCX solid phase extraction cleanup. This method achieved average recoveries of 83.2–98.8% for this compound with relative standard deviations (RSDs) below 7%. researchgate.net this compound's high water solubility and polarity make hot water an effective extraction solution. researchgate.net

In wastewater analysis, a method combining SPE with liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for the detection of eight neonicotinoid pesticides, including this compound. Optimal SPE conditions involved using an HLB column (500 mg/6 mL), a sample extraction volume of 500 mL, a sample loading speed of 10 mL/min, and a sample pH of 6-8. The SPE column was rinsed with 10% methanol aqueous solution and eluted with a 7 mL methanol-acetonitrile (1:1, v/v) mixture. This method demonstrated high accuracy and low detection limits (0.2-1.2 ng/L) for neonicotinoids in wastewater. nih.gov

SPE using Strata®-X PRO cartridges has also been successfully applied for the simultaneous analysis of this compound and other neonicotinoids in green coffee. This approach effectively removes interfering compounds from the food matrix, enabling subsequent determination by high-performance liquid chromatography (HPLC) with diode array detection (DAD). The method achieved recovery rates above 97% for neonicotinoids, with negligible matrix effects. nih.gov

Method Validation and Quality Control in this compound Analysis

Method validation and quality control are essential to ensure the reliability, accuracy, and consistency of analytical results for this compound. zamann-pharma.comcertified-laboratories.comwjarr.com Key parameters are evaluated to confirm that a method is suitable for its intended purpose. zamann-pharma.comwjarr.com

Linearity, LOD, LOQ, Precision, Accuracy, and Robustness

Linearity refers to the ability of an analytical method to obtain results that are directly proportional to the concentration of the analyte within a defined range. zamann-pharma.comwoah.org For this compound analysis, excellent linearity has been reported, with R² values often exceeding 0.999. tandfonline.comlongdom.orgnih.govresearchgate.net For instance, one HPLC method for this compound determination showed an R² of 0.9999 over a concentration range of 25 mg/L to 125 mg/L. researchgate.net

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. certified-laboratories.comwoah.orgLimit of Quantification (LOQ) is the lowest concentration of an analyte that can be both detected and quantified with acceptable accuracy and precision. certified-laboratories.comwoah.org Various studies have reported different LOD and LOQ values for this compound depending on the analytical method and matrix:

Method/MatrixLODLOQSource
HPLC (commercial samples)0.74 mg/L2.45 mg/L researchgate.net
HPLC (commercial samples)0.51 mg/L1.69 mg/L researchgate.net
CQDs/AgNs/SDS-modified GCE (food samples)0.1 nMNot specified ascelibrary.comascelibrary.orgascelibrary.org
LC-MS/MS (kiwifruit)Not specified0.01 mg/kg tandfonline.comnih.gov
HPLC (dried vegetables)2.658 - 3.761 mg/kg8.056 - 11.4 mg/kg longdom.org
HCNT/CNH-modified GCE4.0 nMNot specified researchgate.net
SPE-LC-MS/MS (wastewater)0.2 - 1.2 ng/L0.8 - 4.8 ng/L nih.gov
UHPLC/MS-MS (honey)<2.5 µg/kg<4.0 µg/kg nih.gov
SPE-UPLC-MS/MS (tea)Not specified0.025 mg/kg researchgate.net
LC-MS/MS (human urine)Not specified0.05 - 0.36 µg/L researchgate.net

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is often expressed as Relative Standard Deviation (RSD%). zamann-pharma.com For this compound analysis, high precision has been demonstrated, with RSD values typically below 2%. For example, an HPLC method reported an RSD% of 0.32, and another showed an RSD of approximately 0.17%. researchgate.net In other applications, RSDs were below 7% for SPE in tea researchgate.net, and 0.7278% to 3.36% for QuEChERS in dried vegetables longdom.org. Inter-day and intra-day precisions for LC-MS/MS in urine samples were less than 16.4% RSD. researchgate.net

Accuracy is the closeness of agreement between the test result and the accepted reference value. It is commonly assessed through recovery studies. zamann-pharma.comcertified-laboratories.com For this compound, recovery rates are consistently high, indicating accurate quantification. Recoveries of nearly 100% have been achieved under optimized conditions for HPLC methods. researchgate.net In kiwifruit, recoveries ranged from 71.96% to 96.67% using a modified QuEChERS method. tandfonline.com For SPE in tea, recoveries were between 83.2% and 98.8%. researchgate.net In green coffee using SPE-HPLC/DAD, recovery rates were above 97%. nih.gov

Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. zamann-pharma.comcertified-laboratories.com For this compound analysis, the robustness of methods has been studied by altering parameters such as flow rate and mobile phase concentration ratios, with results remaining within permissible accepted values (RSD ≤ 2%), confirming the method's reliability for commercial-scale quality control. researchgate.net

Reference Standards and Certified Reference Materials

The accurate quantification and identification of this compound in various matrices necessitate the use of highly characterized reference standards and certified reference materials (CRMs). These materials are crucial for method development, validation, and routine analytical measurements, ensuring the reliability and comparability of results across different laboratories and studies.

This compound reference standards are typically characterized by their high purity. For instance, analytical standards of this compound are often specified to contain not less than 99% of the compound caa.go.jp. Other commercially available analytical standards, such as those under the PESTANAL® designation, commonly exhibit purities exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC) lgcstandards.com. Some research applications have utilized this compound analytical standards with a purity of 99.5% researchgate.net. Furthermore, the minimum active substance purity for this compound is reported to be greater than 98% herts.ac.uk. The melting point of the this compound reference standard is consistently reported around 83°C or 83-84°C, serving as a key physical characteristic for identity verification caa.go.jpfujifilm.com.

Certified Reference Materials (CRMs) for this compound are produced and certified in accordance with international standards, such as ISO/IEC 17025 and ISO 17034 sigmaaldrich.com. These CRMs provide metrological traceability, ensuring that the measurement results are linked to a recognized international system of units. Various suppliers offer this compound CRMs, emphasizing their high purity and suitability for precise residue analysis in complex matrices like food and environmental samples sigmaaldrich.comcpachem.comhpc-standards.com.

The application of this compound reference standards extends to a wide array of analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Thermionic Detector (GC-FTD), Gas Chromatography with Nitrogen Phosphorus Detector (GC-NPD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) caa.go.jpscientificlabs.iesigmaaldrich.com. These standards are indispensable for:

Calibration: Establishing a quantitative relationship between the instrument signal and the analyte concentration.

Method Validation: Assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) researchgate.netresearchgate.net. For example, a validated HPLC method for this compound showed excellent linearity with an R² value of 0.9999, an LOD of 0.51 mg/L, and an LOQ of 1.69 mg/L when using a 99.5% pure analytical standard researchgate.net.

Residue Analysis: Quantifying this compound in agricultural products, vegetables, and fruits caa.go.jpscientificlabs.iesigmaaldrich.com.

Metabolite Analysis: Identifying and quantifying this compound and its known metabolites, such as N-(6-chloro-3-pyridylmethyl)-N-ethylformamide (CPF), 2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl] amino-2-methylimino acetic acid (CPMA), and N-(6-chloro-3-pyridylmethyl)-N'-methylformamidine (CPMF) caa.go.jpherts.ac.uk. Reference standards for CPF typically contain not less than 97% purity caa.go.jp.

Internal Standards: Deuterated forms of this compound, such as this compound-d3, are utilized as internal standards in GC-MS or LC-MS analyses to improve the accuracy and precision of quantification by compensating for matrix effects and variations in sample preparation and instrument response caymanchem.com. This compound-d3 standards are available with ≥99% deuterated forms (d1-d3) caymanchem.com.

The availability of well-characterized reference standards and CRMs is fundamental to ensuring the quality and reliability of analytical data for this compound, supporting regulatory compliance and scientific research.

Table 1: Purity Specifications of this compound Reference Standards

Type of Standard / SourcePurity SpecificationMethod of Determination (if specified)
General Reference Standard caa.go.jp≥ 99%Not specified
PESTANAL® Analytical Standard lgcstandards.com> 95%HPLC
Research Analytical Standard researchgate.net99.5%Not specified
AERU Minimum Active Substance Purity herts.ac.uk> 98%Not specified
This compound-d3 Internal Standard caymanchem.com≥ 99% deuterated forms (d1-d3)Not specified

Table 2: Related Compounds and Metabolites Requiring Reference Standards in this compound Analysis

Compound NamePurity Specification (if specified)Role in Analysis
N-(6-chloro-3-pyridylmethyl)-N-ethylformamide (CPF) caa.go.jp≥ 97%Metabolite, quantified as part of total this compound caa.go.jp
2-[N-(6-chloro-3-pyridylmethyl)-N-ethyl] amino-2-methylimino acetic acid (CPMA) caa.go.jpherts.ac.ukNot specifiedMetabolite, analyte in this compound analysis caa.go.jp
N-(6-chloro-3-pyridylmethyl)-N'-methylformamidine (CPMF) caa.go.jpherts.ac.ukNot specifiedMetabolite, analyte in this compound analysis caa.go.jp
This compound-d3 caymanchem.com≥ 99% deuterated forms (d1-d3)Internal standard for GC-MS/LC-MS quantification caymanchem.com

Regulatory Science and Risk Assessment

Global Regulatory Status and Restrictions

The regulatory framework governing the use of nitenpyram (B241) varies significantly across international jurisdictions, reflecting different approaches to pesticide and veterinary medicine oversight.

In the United States , the Food and Drug Administration (FDA) has approved this compound for veterinary use in the treatment of flea infestations in dogs and cats. fda.govnih.gov This approval, granted in October 2000, pertains to its use in non-food producing animals. wikipedia.org

The European Union has adopted a more restrictive stance, where this compound is not approved as an active substance for use in plant protection products. This decision curtails its application in agriculture within EU member states.

In Japan , the Food Safety Commission (FSCJ) has undertaken a comprehensive risk assessment of this compound. fsc.go.jp This evaluation resulted in the establishment of an Acceptable Daily Intake (ADI) of 0.53 mg/kg of body weight per day and an Acute Reference Dose (ARfD) of 0.6 mg/kg of body weight. fsc.go.jp

A summary of the global regulatory standing of this compound is presented in the table below.

Regulatory BodyRegion/CountryStatusEstablished Limits
Food and Drug Administration (FDA)United StatesApproved for veterinary useNot applicable for human dietary intake
European CommissionEuropean UnionNot approved for pesticide useNot applicable
Food Safety Commission of Japan (FSCJ)JapanRisk assessment completedADI: 0.53 mg/kg bw/day, ARfD: 0.6 mg/kg bw fsc.go.jp

Risk Quotient Analysis for Environmental Impact

The potential environmental risk of this compound is assessed using a risk quotient (RQ) method, which compares the predicted environmental concentration of the substance to its known toxicological endpoints for various non-target organisms. A higher RQ indicates a greater potential for adverse environmental effects.

This compound is recognized as being toxic to aquatic organisms and bees. scbt.com While it is considered to have a lower toxicity profile for some non-target organisms compared to other neonicotinoids, concerns remain regarding its impact on pollinators and soil fauna. hpc-standards.comagripesticide.com For instance, even small amounts of neonicotinoid-treated seeds can be lethal to songbirds and affect their reproduction. abcbirds.org In aquatic environments, studies have shown varied effects, with one study on Chinese rare minnows (Gobiocypris rarus) indicating low genotoxic effects from chronic exposure, while another on zebrafish (Danio rerio) revealed the potential for oxidative DNA damage. wikipedia.org

The following table summarizes key ecotoxicity data for this compound, which are fundamental inputs for calculating risk quotients.

Organism GroupSpeciesEndpointValueReference
Aquatic VertebratesGobiocypris rarus (Chinese rare minnow)Chronic ExposureLow genotoxic effects and impact on the immune system wikipedia.org
Aquatic VertebratesDanio rerio (Zebrafish)Chronic ExposureAdverse effects on DNA, causing oxidative DNA damage wikipedia.org
Honey BeesApis melliferaOral acute LD₅₀0.138 µg/bee herts.ac.uk
EarthwormsEisenia fetida14-day LC₅₀4.34 mg/kg soil wikipedia.org

Considerations for Human Health Risk Assessment (Limited Data)

The available data for a comprehensive human health risk assessment of this compound is limited, primarily because its main application in many countries is for veterinary purposes in animals not intended for human consumption. wikipedia.org Risk assessments, therefore, heavily rely on data from animal studies.

Toxicological studies in mammals have shown that this compound has a high lethal dose, suggesting low acute toxicity. hpc-standards.com The oral LD50 in rats is reported as 1575 mg/kg. caymanchem.com The compound's selective toxicity is attributed to its significantly lower binding affinity for mammalian nicotinic acetylcholine (B1216132) receptors compared to those of insects. agripesticide.comexplorationpub.com

The risk assessment conducted by the Food Safety Commission of Japan concluded that the primary adverse effect observed in animal studies was a reduction in body weight gain. fsc.go.jp The assessment found no evidence of carcinogenicity, teratogenicity, or genotoxicity in the reviewed studies. fsc.go.jp The established ADI was based on a No-Observed-Adverse-Effect Level (NOAEL) of 53.7 mg/kg bw/day from a two-year study in rats, while the ARfD was derived from a NOAEL of 60 mg/kg bw from studies in dogs. fsc.go.jp

Genotoxicity and Oxidative Stress in Human Cell Lines

Recent in vitro research has provided insights into the potential genotoxic effects of this compound on human cells. A study focusing on human bone marrow mesenchymal stem cells (hBMSCs) revealed that this compound could induce genotoxicity and oxidative stress.

Key findings from this study are detailed in the table below.

Concentration RangeObserved Effect in hBMSCsReference
50-2500 µg/mLDose-dependent increase in micronucleus (MN) and nuclear bud (NB) frequencies Current time information in 小県郡, JP.
12.5-100 µg/mLInduction of DNA damage (Comet assay) Current time information in 小県郡, JP.
Not specifiedIncreased reactive oxygen species (ROS) and superoxide dismutase (SOD) activity, indicating oxidative stress Current time information in 小県郡, JP.

These findings suggest that this compound has the potential to cause chromosomal damage and DNA strand breaks in human stem cells at certain concentrations, with oxidative stress being a likely underlying mechanism. Current time information in 小県郡, JP.

Synergistic and Additive Effects with Other Pesticides

A critical aspect of risk assessment is understanding how a substance interacts with other chemicals. The combined effects of pesticides can be significantly different from their individual effects.

Studies have shown that the toxicity of this compound can be amplified when used in combination with other pesticides. For instance, a commercial formulation containing 20% this compound and 60% pymetrozine (B1663596) demonstrated higher cytotoxicity and chromosome impairment in human bone marrow mesenchymal stem cells than this compound alone. Current time information in 小県郡, JP. This synergistic action is leveraged in agricultural products to provide both rapid insect knockdown and prolonged feeding inhibition. pomais.comsmagrichem.comchicocrop.com A patent for such a combination highlights that the co-toxicity coefficient of various ratios of this compound and pymetrozine indicates a clear synergistic effect. google.com

While the risk from environmental exposure to this compound alone may be low, the potential for synergistic or additive effects with other neonicotinoids or different classes of pesticides warrants careful consideration and further investigation. Current time information in 小県郡, JP.

Q & A

Q. What experimental models are used to evaluate the efficacy of nitenpyram against Tunga penetrans in veterinary research?

Researchers typically use naturally infested dogs in longitudinal field studies to assess this compound's efficacy. Animals are selected based on lesion count (Stage II and IIIa lesions) and monitored at intervals (e.g., Days 0, 3, 7, 14 post-treatment). Efficacy is calculated using the formula:

Effectiveness (%)=(Mean lesions on Day 0 - Mean lesions on Day X)Mean lesions on Day 0×100\text{Effectiveness (\%)} = \frac{\text{(Mean lesions on Day 0 - Mean lesions on Day X)}}{\text{Mean lesions on Day 0}} \times 100

Non-parametric statistical tests like the Wilcoxon Signed-Rank Test are applied due to skewed data distributions .

Q. How do researchers quantify this compound's tungicidal efficacy in longitudinal field studies?

Efficacy is measured by tracking lesion regression in dogs over 14 days. For example, a study reported 92.2% efficacy on Day 3, declining to 66.1% by Day 14 due to rapid drug excretion. Lesion staging (Eisele et al., 2003) and environmental factors (e.g., sandy habitats favoring flea persistence) are critical variables. Data is tabulated for clarity (e.g., Table 1: Lesion counts pre- and post-treatment) .

Q. What analytical techniques are validated for detecting this compound residues in biological matrices?

High-performance liquid chromatography (HPLC) with optimized retention parameters (e.g., ammonium acetate buffer) and surface plasmon resonance (SPR)-based immunosensors are validated for residue analysis. These methods achieve high precision and are transferable to LC-MS workflows for environmental or pharmacokinetic studies .

Advanced Research Questions

Q. How do pharmacokinetic properties of this compound influence its efficacy duration in canine tungiasis treatment?

this compound's rapid excretion (nearly eliminated within 24 hours) limits sustained efficacy against persistent T. penetrans lesions. While initial efficacy exceeds 90%, Stage IIIa/IV lesions may persist for 14 days post-flea death, necessitating repeated dosing. Pharmacodynamic studies should integrate excretion rates with lesion progression timelines .

Q. What methodological challenges arise when comparing this compound's efficacy with other neonicotinoids (e.g., imidacloprid)?

Key challenges include standardizing lesion staging across studies, controlling environmental variables (e.g., flea density in sandy soils), and accounting for drug half-life differences. For instance, imidacloprid-permethrin combinations show 97.7% efficacy at Day 14, whereas this compound's efficacy declines faster. Blinded, randomized trials with matched cohorts are recommended .

Q. How do researchers address contradictory efficacy data in this compound studies?

Contradictions often arise from environmental reinfestation or variable drug administration protocols. Robust statistical frameworks (e.g., Shapiro-Wilk normality tests, non-parametric comparisons) and longitudinal monitoring of lesion stages help distinguish drug failure from new infestations. Meta-analyses should control for geographic and climatic factors .

Q. What environmental degradation pathways are proposed for this compound based on structure-reactivity models?

this compound undergoes hydrolysis and oxidation, forming hazardous byproducts (e.g., nitrosamines). Structure-reactivity models using surrogate compounds (e.g., neonicotinoid analogs) predict degradation rate constants (kOH = 4.2 × 10^10 M⁻¹s⁻¹), validated experimentally. These models inform ecotoxicological risk assessments in agricultural runoff studies .

Q. What multi-modal strategies are recommended to complement this compound's chemical control of tungiasis?

Integrated approaches include environmental sanitation (e.g., soil treatment with chlorfenvinphos), community education on zoonotic risks, and synergistic use of slow-acting anthelmintics (e.g., fluralaner). Such strategies mitigate rapid reinfestation linked to this compound's short half-life .

Q. Notes

  • Avoided consumer-focused queries (e.g., pricing, mass production).
  • Methodological emphasis ensures reproducibility (e.g., statistical frameworks, analytical protocols).
  • Advanced questions highlight interdisciplinary challenges (pharmacokinetics, environmental chemistry).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.